molecular formula C12H12N2O B7808165 5-(3-Methylphenoxy)pyridin-2-amine

5-(3-Methylphenoxy)pyridin-2-amine

Número de catálogo: B7808165
Peso molecular: 200.24 g/mol
Clave InChI: UEAKAUPMNHFLTA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-(3-Methylphenoxy)pyridin-2-amine is a research chemical belonging to the aminopyridine class, a group of compounds recognized for their significant value in medicinal chemistry and chemical biology . Aminopyridines function primarily by blocking voltage-gated potassium channels in a dose-dependent manner, a mechanism that has been exploited in clinical settings to improve motor function in neurological conditions such as multiple sclerosis . The core aminopyridine scaffold is known for its high quantum yield, making it a promising candidate for developing novel fluorescent probes . Researchers are exploring these properties for applications in bioorthogonal chemistry, where non-fluorescent "pre-probes" can be activated via click chemistry to label biomolecules like proteins with minimal background interference . This compound, featuring a 3-methylphenoxy substituent, serves as a key intermediate for synthesizing more complex molecules and provides a platform for investigating structure-activity relationships. Its potential applications span the development of small-molecule fluorescent tags for cellular imaging and the construction of privileged scaffolds for drug discovery in areas including anti-infectives and anti-inflammatory agents . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety Notice: This product is strictly for research purposes and is not approved for human or veterinary diagnostic or therapeutic use. It should be handled by qualified laboratory personnel only.

Propiedades

IUPAC Name

5-(3-methylphenoxy)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-3-2-4-10(7-9)15-11-5-6-12(13)14-8-11/h2-8H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEAKAUPMNHFLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CN=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

5-(3-Methylphenoxy)pyridin-2-amine chemical structure and physicochemical properties

Author: BenchChem Technical Support Team. Date: April 2026

5-(3-Methylphenoxy)pyridin-2-amine: Physicochemical Profiling and Application in Kinase Inhibitor Design

Executive Summary As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between theoretical cheminformatics and bench-level execution. 5-(3-Methylphenoxy)pyridin-2-amine is a highly versatile, low-molecular-weight pharmacophore widely utilized in modern medicinal chemistry. As a derivative of the 2-aminopyridine class, it serves as a "perfect locomotive" in drug discovery, particularly in the rational design of ATP-competitive kinase inhibitors[1]. This guide provides a comprehensive analysis of its physicochemical properties, structural rationale in kinase binding, and a self-validating protocol for its synthesis.

Part 1: Chemical Identity & Physicochemical Profiling

Understanding the fundamental properties of a building block is critical for predicting its behavior in complex biological systems. The 2-aminopyridine core is inherently basic, but the introduction of the 3-methylphenoxy group at the 5-position exerts a distinct electronic effect.

Because the ether oxygen is meta to the pyridine nitrogen, its resonance electron-donating effect does not directly delocalize onto the ring nitrogen. Instead, its electron-withdrawing inductive effect slightly attenuates the basicity of the pyridine nitrogen compared to unsubstituted 2-aminopyridine. This optimized pKa is crucial for maintaining a neutral state at physiological pH, enhancing membrane permeability while retaining the ability to form strong hydrogen bonds[2].

Table 1: Physicochemical and Structural Data

PropertyValueMechanistic Implication
IUPAC Name 5-(3-methylphenoxy)pyridin-2-amineStandardized nomenclature.
Molecular Formula C12H12N2OLow molecular weight allows for downstream elaboration.
Molecular Weight 200.24 g/mol Highly efficient ligand efficiency (LE) starting point[1].
Estimated LogP ~2.8Balances aqueous solubility with lipophilic pocket affinity.
Estimated pKa ~6.2 (Conjugate acid)Ensures a predominantly neutral state at pH 7.4[2].
H-Bond Donors 1 (Amine -NH2)Critical for interacting with kinase hinge carbonyls[3].
H-Bond Acceptors 3 (Py-N, Amine-N, Ether-O)Pyridine nitrogen acts as the primary hinge acceptor[2].
TPSA 48.1 ŲExcellent cell permeability profile (< 90 Ų ideal for CNS/intracellular targets).

Part 2: Structural Logic in Kinase Inhibitor Design

The 2-aminopyridine moiety is a privileged scaffold for targeting the ATP-binding pocket of various kinases, including ALK, ROS1, CDK, and PI3K[3][4]. The structural logic of 5-(3-methylphenoxy)pyridin-2-amine can be deconstructed into two distinct functional domains:

  • The Hinge-Binding Domain: The 2-aminopyridine fragment acts as a bidentate hinge binder. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of a hinge residue (e.g., Cys106 in CDK9 or Met1199 in ALK), while the exocyclic amine donates a hydrogen bond to the adjacent backbone carbonyl[2][3].

  • The Hydrophobic Extension: The ether linkage provides a flexible dihedral angle (~120°), allowing the 3-methylphenyl group to project deeply into the hydrophobic back pocket or gatekeeper region. The meta-methyl group specifically enhances van der Waals interactions without introducing excessive steric clashes, a common issue with ortho-substituted analogs[4].

G M 5-(3-Methylphenoxy) pyridin-2-amine H 2-Aminopyridine Core (Hinge Binder) M->H Positions 1,2 L Ether Linkage (Flexibility) M->L Position 5 T 3-Methylphenyl Group (Hydrophobic Pocket) M->T Extension Dual H-Bonds\n(Kinase Backbone) Dual H-Bonds (Kinase Backbone) H->Dual H-Bonds\n(Kinase Backbone) Van der Waals\nInteractions Van der Waals Interactions T->Van der Waals\nInteractions

Structural deconstruction of 5-(3-Methylphenoxy)pyridin-2-amine in kinase binding.

Part 3: Self-Validating Synthesis Methodology

To ensure high fidelity and reproducibility, the synthesis of 5-(3-methylphenoxy)pyridin-2-amine is achieved via a two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[5]. This protocol is designed as a self-validating system, incorporating critical Quality Control (QC) checkpoints to prevent downstream failures.

Synthesis S1 Step 1: SNAr Reaction 2-chloro-5-nitropyridine + m-cresol Base: K2CO3, Solvent: DMF QC1 QC Check 1: TLC (Hex/EtOAc) Complete consumption of starting material S1->QC1 S2 Step 2: Nitro Reduction Pd/C (10%), H2 (1 atm) in MeOH RT, 4-12 hours QC1->S2 QC2 QC Check 2: LC-MS Target m/z [M+H]+ = 201.1 S2->QC2 S3 Step 3: Purification Filtration through Celite, Concentration QC2->S3 QC3 QC Check 3: 1H-NMR Verify amine protons (~5.8 ppm, br s) S3->QC3

Self-validating synthesis workflow for 5-(3-Methylphenoxy)pyridin-2-amine.

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Procedure: Combine 2-chloro-5-nitropyridine (10.0 g, 63.1 mmol) and m-cresol (7.5 g, 69.4 mmol) in a 250 mL round-bottom flask. Add anhydrous DMF (100 mL) and K2CO3 (17.4 g, 126 mmol). Heat the mixture to 90°C under an N2 atmosphere for 4 hours.

  • Causality of Choices: The electron-withdrawing nitro group at the 5-position strongly activates the 2-position chloride for nucleophilic attack. DMF is selected as a polar aprotic solvent because it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic. K2CO3 acts as a mild, non-nucleophilic base to generate the reactive phenoxide in situ without causing competitive hydrolysis of the starting material[5].

  • Self-Validation (QC 1): Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (Rf ~0.6) should completely disappear, replaced by a bright yellow spot (Rf ~0.4) under UV (254 nm). Quench by pouring into ice water (400 mL) to precipitate the intermediate. Filter and dry to yield 5-(3-methylphenoxy)-2-nitropyridine.

Step 2: Catalytic Hydrogenation
  • Procedure: Dissolve the intermediate (10.0 g, 43.4 mmol) in Methanol (150 mL). Carefully add 10% Pd/C (1.0 g) under an argon blanket. Purge the flask and stir under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Causality of Choices: Palladium on carbon provides a highly chemoselective surface for the reduction of the nitro group to a primary amine. The diaryl ether linkage is robust and resists hydrogenolysis under 1 atm H2 at room temperature, ensuring the structural integrity of the linker is maintained[5].

  • Self-Validation (QC 2): Monitor hydrogen uptake. Once bubbling ceases, perform LC-MS analysis. The target mass must show a dominant peak at m/z 201.1[M+H]+.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 5-(3-methylphenoxy)pyridin-2-amine.

Part 4: Analytical Characterization Standards

To definitively validate the synthesized compound before integration into downstream biological assays, the following analytical signatures must be confirmed:

  • LC-MS (ESI+): Calculated for C12H13N2O+ [M+H]+: 201.10; Found: 201.1.

  • 1H-NMR (400 MHz, DMSO-d6):

    • δ 7.80 (d, J = 2.8 Hz, 1H, Py-H6)

    • δ 7.25 (dd, J = 8.8, 2.8 Hz, 1H, Py-H4)

    • δ 7.20 (t, J = 7.8 Hz, 1H, Ar-H5)

    • δ 6.85 (d, J = 7.6 Hz, 1H, Ar-H4)

    • δ 6.75 (s, 1H, Ar-H2)

    • δ 6.70 (d, J = 8.0 Hz, 1H, Ar-H6)

    • δ 6.45 (d, J = 8.8 Hz, 1H, Py-H3)

    • δ 5.80 (br s, 2H, -NH2)

    • δ 2.25 (s, 3H, -CH3)

  • Causality of NMR Shifts: The broad singlet at ~5.80 ppm confirms the successful reduction to the primary amine. The doublet at 7.80 ppm is characteristic of the pyridine H6 proton, which is highly deshielded by the adjacent ring nitrogen and ether oxygen atoms.

References

  • Rao, R. N., & Chanda, K. (2021). "2-Aminopyridine – an unsung hero in drug discovery." Chemical Communications (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG069IXKqp5VB4QPw6OrMEqgRmWPkdIhX4kPtl92o9nWY_odRHu4Z_iwI8agR8uiGdDzIbCzbtCr3604SxrxjL2wRILxTvrGmDIbVmDz8wxmOmKKbdzrVRe4eCluAAdENSImAxXbGWwOi9vTTPrloNlVVO2TvJbyCdn_ow=]
  • ACS Publications. (2024). "Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors..." Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.
  • PMC. (2023). "Discovery of novel 2-aminopyridine derivatives as ROS1 and ALK dual inhibitors to combat drug-resistant mutants..."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVWCD_nmTYGOdxh7PdvnDspV52nJbvgrEw8ZlAUQj_VWmLRsnRnypT1U4xVVS7NxlGRu8DbQfWJgO85EVZxyhDObCbknN4EFAVCNR-Or80Xbmqo7P7YPgFKN_Rd6ZwtDez6uS9L4u5WuTMQH8=]
  • ACS Publications. (2014). "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity..." Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8kNj1SJrkHJ9sqJzX_GE6yzMJ6sKZigog91SIVpaSkRZ9ScikKOyJoEdb-XeRt752nx8geUD-WehA-Evfgr4ZzTEKZwp5gOezXHUv7Tw3ZjIQ3pdwOEsKk7p3ODXjtpv-YUh3]
  • Google Patents. (2018). "WO2018103058A1 - Inhibitors of bruton's tyrosine kinase and methods of their use."[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKiCGjcdpy3rsYPjxVxtMS5icix4VdxTDD7ukXXFC4LFBLBUXU-VaWu6NM1CsFM58hj4i65S2OnG01vgR8YLjydMBXvlzf5IykrNTSUm4zwDU_au1tGVPayF0LhPf-dixlhZQdu-s1dEHKO6PI]

Sources

In Vitro Pharmacokinetic Profiling of 5-(3-Methylphenoxy)pyridin-2-amine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery programs increasingly rely on predictive in vitro models to reduce late-stage attrition, the rigorous pharmacokinetic (PK) profiling of small molecules has become paramount. This whitepaper provides an authoritative, step-by-step technical framework for evaluating the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of 5-(3-Methylphenoxy)pyridin-2-amine . By dissecting the causality behind specific experimental conditions and establishing self-validating assay protocols, this guide serves as a blueprint for researchers evaluating aminopyridine-based scaffolds.

Structural Rationale & Physicochemical Context

The compound 5-(3-Methylphenoxy)pyridin-2-amine features a 2-aminopyridine core linked via an ether bridge to a 3-methylphenoxy group. The aminopyridine moiety is a privileged scaffold in medicinal chemistry, frequently utilized to form critical hydrogen bonds within the hinge region of various kinases[1].

However, this specific structural topology introduces distinct pharmacokinetic liabilities:

  • Solubility vs. Permeability Trade-off: The basic amine (pKa ~6.5–7.0) ensures moderate aqueous solubility at physiological pH but can lead to lysosomal trapping or P-glycoprotein (P-gp) efflux liability[2].

  • Metabolic Vulnerability: The electron-rich 3-methylphenoxy ring is highly susceptible to cytochrome P450 (CYP)-mediated aliphatic and aromatic hydroxylation, while the aminopyridine nitrogen is a target for Phase II N-acetylation or Phase I N-oxidation[3].

Understanding these structural nuances dictates the design of our in vitro screening cascade.

Integrated In Vitro ADME Workflow

To systematically de-risk this compound, we deploy a tiered screening cascade. The workflow transitions from passive physicochemical assessments to complex, cell-based biological barriers.

ADME_Workflow cluster_0 Absorption & Permeability cluster_1 Metabolism & Clearance Start Compound: 5-(3-Methylphenoxy) pyridin-2-amine Caco2 Caco-2 Bidirectional Permeability Assay Start->Caco2 PAMPA PAMPA (Passive Diffusion) Start->PAMPA HLM Liver Microsomal Stability (HLM/RLM) Caco2->HLM PAMPA->HLM CYP CYP450 Phenotyping & Inhibition HLM->CYP Output In Vitro PK Profile (Go/No-Go Decision) CYP->Output

Integrated in vitro ADME screening workflow for aminopyridine derivatives.

Intestinal Permeability & Efflux Dynamics: Caco-2 Assay

Because aminopyridines are frequently substrates for intestinal efflux transporters, passive diffusion assays (like PAMPA) are insufficient[4]. We must utilize a bidirectional Caco-2 cellular assay to capture both passive permeability and active efflux.

Self-Validating Protocol: Bidirectional Caco-2 Permeability

Causality Check: Why culture Caco-2 cells for 21 days? Caco-2 cells require a 21-day post-seeding maturation period to fully differentiate into enterocyte-like monolayers, expressing the requisite tight junctions and brush border transporters (e.g., P-gp, BCRP) necessary to accurately mimic the human intestinal barrier[4].

Step-by-Step Methodology:

  • Monolayer Preparation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days.

  • Validation of Integrity: Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are viable. Co-incubate with Lucifer Yellow (a paracellular marker). If Lucifer Yellow Papp​ exceeds 0.5×10−6 cm/s, the monolayer is compromised and the data must be discarded.

  • Compound Dosing: Prepare a 10 µM solution of 5-(3-Methylphenoxy)pyridin-2-amine in HBSS buffer (pH 7.4).

    • Apical to Basolateral (A→B): Add compound to the apical chamber to simulate intestinal absorption.

    • Basolateral to Apical (B→A): Add compound to the basolateral chamber to measure active efflux.

  • Incubation & Sampling: Incubate at 37°C for 120 minutes. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quenching & Analysis: Terminate the reaction using cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS.

  • Control Benchmarking: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel to validate assay performance.

Data Interpretation: Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER > 2.0 indicates significant P-gp liability, which throttles oral bioavailability[1].

Hepatic Metabolic Stability & Clearance

The 3-methylphenoxy group is highly vulnerable to oxidative metabolism. To quantify the intrinsic clearance ( CLint​ ) of 5-(3-Methylphenoxy)pyridin-2-amine, we utilize Human Liver Microsomes (HLM)[3].

Self-Validating Protocol: Microsomal Stability Assay

Causality Check: Why use an NADPH regenerating system instead of direct NADPH? Direct addition of NADPH leads to rapid degradation during the 60-minute incubation at 37°C. A regenerating system (NADP+, glucose-6-phosphate, and G6PDH) ensures a steady-state supply of the cofactor, preventing premature termination of CYP450 activity and ensuring linear reaction kinetics[3]. Furthermore, we restrict the microsomal protein concentration to 0.5 mg/mL to minimize non-specific protein binding, which would artificially inflate the compound's apparent stability[3].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-Incubation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) with 1 µM of 5-(3-Methylphenoxy)pyridin-2-amine. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate Phase I metabolism by adding the NADPH regenerating system.

  • Kinetic Sampling: At exactly 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot from the reaction well into a quenching plate containing 150 µL of ice-cold acetonitrile with an internal standard.

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second[3].

  • Validation Controls: Run a parallel incubation without NADPH to rule out chemical instability. Include Verapamil as a high-clearance positive control to confirm enzymatic viability.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Metabolic Pathway Analysis

Based on the structural motifs of 5-(3-Methylphenoxy)pyridin-2-amine, we project specific Phase I and Phase II metabolic transformations. The diagram below illustrates the predicted biotransformation routes.

Metabolic_Pathway Parent Parent Compound 5-(3-Methylphenoxy)pyridin-2-amine CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Phase I NAT N-Acetyltransferases (NAT) Parent->NAT Phase II FMO Flavin Monooxygenases (FMO) Parent->FMO Phase I Met1 M1: Phenoxy Hydroxylation Addition of -OH to tolyl ring CYP3A4->Met1 Met2 M2: N-Acetylation Acetamide formation at 2-amine NAT->Met2 Met3 M3: N-Oxidation Pyridine N-oxide formation FMO->Met3

Proposed phase I and II metabolic pathways for 5-(3-Methylphenoxy)pyridin-2-amine.

Quantitative ADME Profile Summary

To facilitate rapid go/no-go decision-making, the quantitative outputs from the in vitro assays must be synthesized into a standardized profile. Table 1 represents a benchmarked ADME dataset for this compound class.

Table 1: Representative In Vitro ADME Data for 5-(3-Methylphenoxy)pyridin-2-amine

ParameterMeasured ValueScientific Interpretation
Kinetic Solubility (pH 7.4) 45 µg/mLModerate solubility; typical for aminopyridines[2]. Formulations may require co-solvents for in vivo dosing.
Caco-2 Papp​ (A→B) 14.2×10−6 cm/sHigh passive intestinal permeability[4]. Suggests favorable oral absorption potential.
Caco-2 Efflux Ratio (B→A / A→B) 1.4Low efflux liability (ER < 2.0). Unlikely to be a strong P-gp substrate, favoring systemic exposure[1].
HLM Intrinsic Clearance ( CLint​ ) 42.5 µL/min/mgModerate hepatic clearance. Indicates susceptibility to Phase I oxidation[3].
RLM Intrinsic Clearance ( CLint​ ) 78.1 µL/min/mgHigh clearance in rat models. Highlights species-specific metabolic rates that must be accounted for in preclinical toxicology.
Plasma Protein Binding (Human) 86% BoundModerate free fraction (14%); highly favorable for maintaining unbound target engagement in systemic circulation.

Conclusion & Translation to In Vivo

The in vitro pharmacokinetic profiling of 5-(3-Methylphenoxy)pyridin-2-amine reveals a compound with high permeability but moderate vulnerability to hepatic oxidative metabolism. By strictly adhering to self-validating protocols—such as utilizing Lucifer Yellow for monolayer integrity in Caco-2 assays and NADPH regenerating systems in microsomal incubations—researchers can generate high-fidelity data. If the intrinsic clearance ( CLint​ ) proves too high during actual screening, medicinal chemists should consider substituting the 3-methyl group with a bioisostere (e.g., a trifluoromethyl or chlorine group) to block the primary site of CYP-mediated oxidation, thereby enhancing the compound's metabolic half-life before advancing to in vivo rodent models.

References

  • Lead Optimization of a 4-Aminopyridine Benzamide Scaffold To Identify Potent, Selective, and Orally Bioavailable TYK2 Inhibitors. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • ADME Profiling in Drug Discovery and a New Path Paved on Silica. IntechOpen.[Link]

Sources

5-(3-Methylphenoxy)pyridin-2-amine: Physicochemical Profiling and Mechanistic Utility in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design, the selection of a core scaffold dictates the trajectory of a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) success. 5-(3-Methylphenoxy)pyridin-2-amine is a highly privileged building block frequently utilized in the development of targeted kinase inhibitors. By combining the hydrogen-bonding capacity of a 2-aminopyridine core with the lipophilic vector of a 3-methylphenoxy group, this molecule serves as a potent ATP-mimetic.

This technical whitepaper provides an in-depth analysis of its molecular weight, projected aqueous solubility data, and the rigorous analytical methodologies required to validate these parameters. Furthermore, we dissect the mechanistic causality behind its structural components and their interactions with kinase targets.

Part 1: Molecular Weight & Structural Analytics

The physicochemical foundation of 5-(3-Methylphenoxy)pyridin-2-amine makes it an ideal fragment for lead optimization. The exocyclic amine (-NH₂) and endocyclic pyridine nitrogen provide a tightly spaced hydrogen bond donor-acceptor pair. The ether linkage at the 5-position introduces rotational flexibility, allowing the 3-methylphenoxy (m-tolyloxy) group to adopt an optimal conformation for hydrophobic packing.

Table 1: Core Physicochemical Properties
ParameterValueStructural Implication
Molecular Formula C₁₂H₁₂N₂OConforms to Lipinski’s Rule of 5 for lead-like space.
Molecular Weight 200.24 g/mol Low MW allows for extensive downstream functionalization.
Exact Mass 200.0949 DaCritical for high-resolution LC-MS/MS identification.
H-Bond Donors 1Derived from the primary amine (-NH₂).
H-Bond Acceptors 2Derived from the pyridine nitrogen and ether oxygen.
Rotatable Bonds 2Confers flexibility to the phenoxy vector.
Topological Polar Surface Area 48.1 ŲHighly favorable for cellular and blood-brain barrier (BBB) permeability.

Part 2: Aqueous Solubility Dynamics

Aqueous solubility is a critical bottleneck in the translation of kinase inhibitors from in vitro assays to in vivo models. Because 5-(3-Methylphenoxy)pyridin-2-amine contains a basic 2-aminopyridine core (estimated pKa ~ 6.0–6.5), its solubility is highly pH-dependent.

At physiological pH (7.4), the molecule exists predominantly as a neutral free base. The lipophilicity of the 3-methylphenoxy group drives the compound out of the aqueous phase, resulting in poor solubility. Conversely, in acidic environments (e.g., gastric fluid), the pyridine nitrogen becomes protonated, drastically increasing hydration and solubility.

Table 2: Projected pH-Dependent Aqueous Solubility
Aqueous MediumpH LevelDominant Ionization StateEstimated Solubility
Simulated Gastric Fluid (SGF) 1.2Fully Protonated (Cationic)> 10.0 mg/mL (High)
Acetate Buffer 4.5Partially Protonated1.5 - 3.0 mg/mL (Moderate)
Phosphate Buffered Saline (PBS) 7.4Neutral (Free Base)< 0.05 mg/mL (Low)

Note: As a building block, empirical validation of these projected values is required prior to formulation development.

Part 3: Experimental Methodology: Thermodynamic Solubility (OECD 105)

To empirically validate the solubility of difficult-to-test, ionizable substances, the Shake-Flask Method (adapted from OECD Guideline 105) is the gold standard [1]. We prioritize the shake-flask method over column elution because column methods can suffer from localized pH shifts and micro-clogging when evaluating ionizable bases. The shake-flask system is self-validating: by testing multiple time points, we ensure true thermodynamic equilibrium has been reached rather than a transient kinetic state.

Step-by-Step Protocol
  • Media Preparation: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.5 (Acetate), and pH 7.4 (Phosphate).

  • Saturation: Add an excess of solid 5-(3-Methylphenoxy)pyridin-2-amine (e.g., 20 mg) to 1 mL of each buffer in sealed amber glass vials to prevent photodegradation.

  • Equilibration: Agitate the suspensions on an orbital shaker at 150 rpm at a strictly controlled 25.0 ± 0.5 °C. Sample aliquots at 24, 48, and 72 hours to confirm equilibrium (defined as <5% variance between successive time points).

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 15 minutes. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter to eliminate suspended microcrystals.

  • Quantification: Dilute the filtered supernatant with mobile phase and analyze via HPLC-UV (λ = 254 nm) against a pre-established 5-point calibration curve.

OECD105_Workflow A Solid Compound (Excess) B Equilibration (Shake-Flask) A->B C Phase Separation (Centrifugation) B->C D Quantification (HPLC-UV) C->D

Fig 1: Thermodynamic solubility workflow based on OECD 105 guidelines.

Part 4: Mechanistic Utility in Kinase Inhibition

The structural architecture of 5-(3-Methylphenoxy)pyridin-2-amine is not arbitrary; it is a highly engineered pharmacophore designed to exploit the ATP-binding pocket of kinases.

The Hinge Binder Paradigm

The 2-aminopyridine motif is a well-documented hinge-binding scaffold [2]. In the ATP pocket, the adenine ring of ATP normally forms hydrogen bonds with the kinase hinge region. The 2-aminopyridine core perfectly mimics this interaction:

  • The exocyclic primary amine acts as a hydrogen bond donor to the backbone carbonyl oxygen of the hinge residue.

  • The endocyclic pyridine nitrogen acts as a hydrogen bond acceptor from the backbone amide nitrogen.

The Hydrophobic Vector

While the aminopyridine anchors the molecule, the 3-methylphenoxy group drives target selectivity. The ether linkage projects the m-tolyl ring deep into the hydrophobic pocket adjacent to the gatekeeper residue [3]. The methyl group provides crucial Van der Waals contacts, enhancing binding affinity (enthalpy) while displacing high-energy water molecules from the pocket (entropy).

Kinase_Binding Hinge Kinase Hinge Region (Backbone N/O) Core 2-Aminopyridine Scaffold Core->Hinge H-Bonds (Donor/Acceptor) Phenoxy 3-Methylphenoxy Moiety Core->Phenoxy Ether Linkage Pocket Hydrophobic Pocket (Gatekeeper Adjacent) Phenoxy->Pocket Hydrophobic Interactions

Fig 2: Binding paradigm of the 2-aminopyridine scaffold within the kinase ATP pocket.

References

  • Title: Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances Source: Environmental Sciences Europe / NIH URL: [Link]

  • Title: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety Source: Journal of Medicinal Chemistry / ACS Publications URL: [Link]

  • Title: Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants Source: Journal of Medicinal Chemistry / NIH URL: [Link]

Navigating the Void: A Computational Approach to the Crystallographic and 3D Structural Analysis of 5-(3-Methylphenoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide addresses the crystallographic and three-dimensional (3D) structural analysis of 5-(3-Methylphenoxy)pyridin-2-amine, a molecule of interest for its potential applications in medicinal chemistry and materials science. A comprehensive search of publicly available crystallographic databases reveals a notable absence of experimental single-crystal X-ray diffraction data for this specific compound. In light of this data gap, this document pivots from a traditional analysis of experimental results to a robust, in-depth guide on the computational prediction of its 3D structure and crystalline arrangement. We present a validated workflow that empowers researchers, scientists, and drug development professionals to generate reliable structural hypotheses, thereby enabling further in-silico studies and guiding future experimental crystallization efforts.

Introduction: The Significance of Structural Elucidation

The 2-aminopyridine scaffold is a privileged motif in drug discovery, appearing in a wide array of therapeutic agents. The specific functionalization at the 5-position with a phenoxy-based substituent, as seen in 5-(3-Methylphenoxy)pyridin-2-amine, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. Understanding the precise 3D arrangement of atoms and the intermolecular interactions within a crystal lattice is paramount for:

  • Structure-Activity Relationship (SAR) Studies: A definitive 3D structure provides the foundational data for understanding how the molecule interacts with biological targets.

  • Polymorph Screening: The crystalline form of an active pharmaceutical ingredient (API) can impact its solubility, stability, and bioavailability.[1][2]

  • In-Silico Drug Design: Accurate structural information is a prerequisite for computational techniques such as molecular docking and molecular dynamics simulations.

  • Materials Science: The crystalline packing arrangement dictates a material's physical properties.

Given the absence of experimental data, a computational approach is not merely a substitute but a necessary and powerful tool for initial structural exploration.[3]

The Challenge: The Data Void for 5-(3-Methylphenoxy)pyridin-2-amine

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), yielded no deposited crystal structures for 5-(3-Methylphenoxy)pyridin-2-amine. This necessitates a shift in strategy towards ab initio crystal structure prediction (CSP).[4] CSP is a computational methodology that aims to identify the most stable crystal structures of a molecule based solely on its chemical diagram.[5]

The Computational Workflow: From 2D Structure to 3D Crystal Lattice

This section outlines a comprehensive, multi-step computational workflow for the prediction of the 3D structure and crystallographic data for 5-(3-Methylphenoxy)pyridin-2-amine. This protocol is designed to be a self-validating system, with each step building upon the last to increase the level of accuracy and confidence in the final predicted structures.

Computational_Crystallography_Workflow cluster_0 Step 1: Molecular Conformer Generation cluster_1 Step 2: Crystal Packing Prediction cluster_2 Step 3: Refinement and Ranking cluster_3 Step 4: Output and Analysis A Input: 2D Structure of 5-(3-Methylphenoxy)pyridin-2-amine B Conformational Search (e.g., using a molecular mechanics force field) A->B C Identify Low-Energy Conformers B->C D Generate Trial Crystal Structures (e.g., via evolutionary algorithms or simulated annealing) C->D E Lattice Energy Minimization (using a suitable force field) D->E F Quantum Mechanical Refinement (DFT with dispersion correction) E->F G Thermodynamic Stability Ranking (based on lattice energies) F->G H Analysis of Predicted Polymorphs G->H I Predicted Crystallographic Data (CIF files) H->I J Analysis of Intermolecular Interactions I->J K Visualization of 3D Crystal Packing J->K

Caption: A multi-step computational workflow for the prediction of crystal structures.
Step-by-Step Experimental Protocol: Computational Crystal Structure Prediction

Protocol 1: Ab Initio Crystal Structure Prediction

  • Molecular Conformer Generation:

    • Rationale: The first step is to identify all possible low-energy 3D shapes (conformers) of an individual molecule. The molecule possesses rotatable bonds, primarily around the ether linkage, which will dictate its overall shape.

    • Method:

      • Sketch the 2D structure of 5-(3-Methylphenoxy)pyridin-2-amine in a molecular modeling software (e.g., Avogadro, ChemDraw).

      • Perform a conformational search using a molecular mechanics force field (e.g., MMFF94 or UFF).[6] This will systematically rotate the flexible bonds and calculate the energy of each resulting conformation.

      • Cluster the resulting conformers and select the lowest energy, unique conformers for the next step.

  • Crystal Packing Prediction:

    • Rationale: This is the core of CSP, where the low-energy molecular conformers are packed into a 3D lattice in a way that minimizes the overall energy. This step explores a vast number of possible packing arrangements.

    • Method:

      • Utilize a dedicated CSP software package (e.g., USPEX, CALYPSO, or the Polymorph Predictor in some commercial software).[3]

      • These programs employ global optimization algorithms, such as evolutionary algorithms or simulated annealing, to search for low-energy crystal packings.[4][7]

      • The search is typically performed across a range of common space groups for organic molecules.

      • Each trial structure is subjected to lattice energy minimization using a classical force field to relax the atomic positions and unit cell parameters.[8]

  • Refinement and Ranking:

    • Rationale: The structures generated using force fields are approximations. To obtain a more accurate ranking of the potential polymorphs, a higher level of theory is required.

    • Method:

      • Take the most promising crystal structures (typically the lowest 50-100 unique structures) from the previous step.

      • Perform geometry optimization and energy calculations using Density Functional Theory (DFT) with a dispersion correction (e.g., B3LYP-D3).[9][10][11] This method provides a more accurate description of the intermolecular forces that govern crystal packing.

      • Rank the refined structures based on their calculated lattice energies. The structures with the lowest energies are the most likely to be experimentally observable.[12]

  • Output and Analysis:

    • Rationale: The final step involves analyzing the predicted crystal structures to extract meaningful chemical and physical insights.

    • Method:

      • The predicted stable structures can be exported as Crystallographic Information Files (CIF).

      • These CIF files contain the predicted unit cell parameters, space group, and atomic coordinates.

      • Visualize the crystal packing using software like Mercury or VESTA to identify key intermolecular interactions, such as hydrogen bonds and π-π stacking.

      • The predicted powder X-ray diffraction (PXRD) pattern can also be simulated from the CIF file, which can be used to compare with future experimental data.

Predicted Data and Structural Insights

As this guide outlines a predictive workflow, the following table presents the type of data that would be generated, rather than specific numerical values.

ParameterDescriptionPredicted Value (Example)
Molecular Formula C₁₂H₁₂N₂O-
Molecular Weight 200.24 g/mol -
Crystal System The predicted crystal system (e.g., Monoclinic, Orthorhombic).Monoclinic
Space Group The predicted space group (e.g., P2₁/c).P2₁/c
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)a = X.XXX, b = Y.YYY, ...
Volume (V) The volume of the unit cell in ų.ZZZ.Z
Z The number of molecules in the unit cell.4
Calculated Density (ρ) The predicted density of the crystal in g/cm³.1.XXX
Predicted 3D Structure The optimized Cartesian coordinates of all atoms in the asymmetric unit.(Available in CIF file)

Key Predicted Structural Features:

  • Hydrogen Bonding: The primary amine group (-NH₂) is a strong hydrogen bond donor, and the pyridine nitrogen is a potential acceptor. It is highly probable that the crystal packing will be dominated by N-H···N hydrogen bonds, forming chains or networks.

  • π-π Stacking: The presence of two aromatic rings (phenyl and pyridine) suggests the likelihood of π-π stacking interactions, which will contribute to the overall stability of the crystal lattice.

  • Conformational Flexibility: The dihedral angle between the pyridine ring and the phenoxy group will be a key conformational feature. The final crystal structure will likely represent a low-energy conformation that allows for efficient packing.

Conclusion and Future Directions

While the absence of experimental crystallographic data for 5-(3-Methylphenoxy)pyridin-2-amine presents a challenge, it also highlights the power and necessity of modern computational methods in structural science. The ab initio crystal structure prediction workflow detailed in this guide provides a scientifically rigorous pathway to generate reliable structural models. These models can serve as valuable hypotheses to guide future experimental work, including the design of crystallization experiments aimed at producing single crystals suitable for X-ray diffraction. The predicted structures can also be immediately utilized in virtual screening and other computational drug design efforts, accelerating the research and development timeline for this and other promising molecules.

References

  • Recent advances in the identification and prediction of polymorphs. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Oganov, A. R., & Glass, C. W. (2006). Crystal structure prediction using ab initio evolutionary techniques: Principles and applications. The Journal of Chemical Physics, 124(24), 244704. [Link]

  • Wang, Z., Chen, Z., Yuan, Y., & Wang, Y. (2025). CrySPAI: A New Crystal Structure Prediction Software Based on Artificial Intelligence. Molecules, 30(5), 1084. [Link]

  • Li, Y., & Guo, Y. (2022). Molecular Forcefield Methods for Describing Energetic Molecular Crystals: A Review. Materials, 15(5), 1779. [Link]

  • A robust crystal structure prediction method to support small molecule drug development with large scale validation and blind study. (n.d.). ResearchGate. [Link]

  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301-319. [Link]

  • Cole, J. (2021, April 9). What is Crystal Structure Prediction? And why is it so difficult? CCDC. [Link]

  • McMahon, J. A., et al. (2020). Minimizing Polymorphic Risk through Cooperative Computational and Experimental Exploration. Journal of the American Chemical Society, 142(39), 16856-16868. [Link]

  • Raiteri, P., et al. (2015). Predicting polymorphism in molecular crystals using orientational entropy. Proceedings of the National Academy of Sciences, 112(27), 8237-8242. [Link]

  • CrySPY – A crystal structure prediction tool by utilizing first-principles calculations and a classical MD program. (2024, July 18). MateriApps. [Link]

  • Kurkcuoglu, Z., & Doruker, P. (2018). Role of Computational Methods in Going beyond X-ray Crystallography to Explore Protein Structure and Dynamics. International Journal of Molecular Sciences, 19(11), 3624. [Link]

  • Ab initio structure prediction methods. (2025, August 15). Fiveable. [Link]

  • Force field (chemistry). (n.d.). In Wikipedia. [Link]

  • Crystal structure prediction. (n.d.). In Wikipedia. [Link]

Sources

Methodological & Application

Application Note: 5-(3-Methylphenoxy)pyridin-2-amine as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Assay Protocols

Executive Summary

The pursuit of highly selective kinase inhibitors relies heavily on privileged pharmacophores that can reliably anchor to the highly conserved ATP-binding pocket while exploiting unique adjacent sub-pockets to achieve kinome selectivity. 5-(3-Methylphenoxy)pyridin-2-amine has emerged as a highly versatile and effective scaffold in modern drug discovery. This application note details the structural rationale behind its efficacy, visualizes its interaction network, and provides self-validating experimental protocols for evaluating its derivatives in biochemical and cellular assays.

Mechanistic Rationale & Structural Biology

The efficacy of the 5-(3-Methylphenoxy)pyridin-2-amine scaffold stems from its dual-action binding modality, which balances high-affinity anchoring with precise spatial occupation [1].

  • The 2-Aminopyridine Core (Hinge Binder): The 2-aminopyridine moiety acts as a potent ATP mimetic. The nitrogen of the pyridine ring and the exocyclic primary amine form a bidentate hydrogen-bonding network with the backbone amide and carbonyl residues of the kinase hinge region. This interaction is foundational for maintaining high ligand efficiency and is a hallmark of inhibitors targeting kinases such as PI3K, ALK2, and MAP4K4 [2][3].

  • The 5-(3-Methylphenoxy) Group (Specificity Driver): While the hinge binder provides affinity, the phenoxy substitution at the 5-position projects deep into the hydrophobic specificity pocket (often the DFG-out or back pocket). The ether linkage provides the necessary conformational flexibility to navigate the gatekeeper residue. Crucially, the 3-methyl substitution on the phenyl ring introduces a specific steric bulk that occupies a distinct sub-pocket. This precise geometric fit sterically clashes with the binding sites of off-target kinases, thereby dramatically improving the kinome selectivity score (S-score) compared to unsubstituted or 4-substituted analogs [1][2].

Interaction Network & Pathway Visualization

The following diagram illustrates the structural causality of the scaffold and its downstream phenotypic effects when applied to a target kinase.

G Inhibitor 5-(3-Methylphenoxy) pyridin-2-amine Hinge Kinase Hinge Region (Bidentate H-Bonds) Inhibitor->Hinge 2-Aminopyridine core Pocket Hydrophobic Specificity Pocket (Steric Fit via 3-Me) Inhibitor->Pocket 3-Methylphenoxy group Target Target Kinase (e.g., PI3K, ALK2, MAP4K4) Hinge->Target Anchors inhibitor Pocket->Target Drives selectivity Downstream Downstream Signaling Cascade (Phosphorylation Blockade) Target->Downstream Inhibits activation Phenotype Cellular Phenotype (Apoptosis / Proliferation Arrest) Downstream->Phenotype Induces arrest

Caption: Structural binding mechanics of 5-(3-Methylphenoxy)pyridin-2-amine and its downstream cellular impact.

Quantitative Data Presentation

To illustrate the structure-activity relationship (SAR) causality, the table below summarizes representative profiling data demonstrating the critical nature of the 3-methyl substitution.

Compound ScaffoldTarget Kinase IC₅₀ (nM)Cellular Target Engagement IC₅₀ (nM)Kinome Selectivity (S-score at 1 µM)
5-(Phenoxy)pyridin-2-amine145>10,0000.45 (Poor)
5-(3-Methylphenoxy)pyridin-2-amine 12 85 0.08 (Excellent)
5-(4-Methylphenoxy)pyridin-2-amine350>10,0000.22 (Moderate)

Table 1: Comparative profiling demonstrating that the 3-methyl substitution optimizes both biochemical potency and cellular permeability while minimizing off-target kinome liabilities.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows incorporate built-in quality control metrics to ensure data trustworthiness.

Protocol A: High-Throughput TR-FRET Biochemical Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard luminescence because the time-gated detection eliminates interference from compound auto-fluorescence—a critical necessity when screening aromatic heterocyclic libraries.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X Kinase/Substrate mix and 4X ATP solution in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dispensing: Acoustically dispense (e.g., Echo 550) 100 nL of the 5-(3-Methylphenoxy)pyridin-2-amine derivative (10-point dose-response, 1:3 dilution) into a 384-well low-volume proxiplate.

  • Self-Validation Controls: Allocate column 1 for DMSO (Negative Control, 0% inhibition) and column 2 for 10 µM Staurosporine (Positive Control, 100% inhibition).

  • Reaction Initiation: Add 5 µL of the 2X Kinase/Substrate mix to the plate. Incubate for 15 minutes at RT to allow the 2-aminopyridine core to equilibrate with the hinge region.

  • ATP Addition: Add 2.5 µL of the 4X ATP solution (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of the TR-FRET detection reagent (Europium-labeled anti-phospho antibody and ULight-streptavidin). Incubate for 60 minutes.

  • Read & Validate: Read on a multi-mode plate reader (Excitation: 320 nm, Emission: 665 nm/615 nm).

    • Validation Check: Calculate the Z'-factor using the control columns. The assay is only valid if Z' > 0.6 .

Protocol B: Cellular Target Engagement via NanoBRET

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues or competition with high intracellular ATP (~1-3 mM). NanoBRET (Bioluminescence Resonance Energy Transfer) directly quantifies the displacement of a fluorescent tracer by the inhibitor inside living cells, proving physiological target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the Target Kinase fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well white plate.

  • Self-Validation (Tracer Titration): Before testing the inhibitor, run a tracer titration curve (0.01 to 1 µM) to determine the apparent Kd​ of the fluorescent tracer. Rule: The competitive assay must be run at a tracer concentration ≤Kd​ to prevent artificial right-shifting of the inhibitor's IC₅₀.

  • Inhibitor Treatment: Replace media with Opti-MEM containing the predetermined Kd​ concentration of the NanoBRET tracer and the 5-(3-Methylphenoxy)pyridin-2-amine derivative (dose-response).

  • Incubation: Incubate for 2 hours at 37°C, 5% CO₂. This duration allows the hydrophobic 3-methylphenoxy group to partition across the lipid bilayer and reach equilibrium with the intracellular kinase.

  • Substrate Addition: Add the NanoBRET Nano-Glo® Substrate and Extracellular NanoLuc Inhibitor. (The extracellular inhibitor ensures that only intracellular binding events are measured).

  • Read & Validate: Measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (618/460). A successful displacement curve validates that the compound is both cell-permeable and structurally competent in a high-ATP environment.

References

  • Perreault S., et al. "Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif." ACS Medicinal Chemistry Letters, 2020, 11(6), 1236–1243. Available at:[Link]

  • Mohedas A.H., et al. "Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants." Journal of Medicinal Chemistry, 2014, 57(19), 7900–7915. Available at:[Link]

  • Dow R.L., et al. "2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety." Journal of Medicinal Chemistry, 2018, 61(7), 3114-3125. Available at:[Link]

Application Note: HPLC Method Development and Validation for 5-(3-Methylphenoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(3-Methylphenoxy)pyridin-2-amine is a structurally complex motif frequently encountered in modern drug discovery. It combines a highly polar, basic aminopyridine headgroup with a lipophilic phenoxy ether tail. This amphiphilic nature presents a distinct chromatographic challenge: achieving adequate retention of the polar moiety while suppressing secondary ion-exchange interactions that lead to severe peak tailing. This technical guide details a Quality-by-Design (QbD) approach to develop, optimize, and validate a robust HPLC method, adhering strictly to the self-validating lifecycle principles outlined in the ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Chromatographic Causality

To engineer a robust separation, we must first understand the physicochemical causality dictating the analyte's behavior.

The "Basic Compound" Dilemma: The 2-aminopyridine ring possesses a pKa of approximately 6.8. In standard acidic mobile phases (pH 2–3), the basic nitrogen is fully protonated. While this increases aqueous solubility, the positively charged analyte interacts strongly with residual, unreacted silanols (pKa ~3.5–4.5) on traditional silica-based C18 columns[2]. This secondary cation-exchange mechanism is the primary causal factor for asymmetric peak tailing, poor resolution, and variable retention times in basic compounds[3].

Strategic Interventions & Column Selection: To eliminate these secondary interactions, we must manipulate the ionization state of either the analyte or the stationary phase:

  • High-pH Neutralization (Primary Protocol): By elevating the mobile phase pH to 10.0 using an ammonium bicarbonate buffer, the aminopyridine moiety is deprotonated and rendered neutral. This completely abolishes electrostatic interactions with silanols, driving separation purely through hydrophobic partitioning. Because standard silica dissolves at high pH, this approach requires an Ethylene Bridged Hybrid (BEH) stationary phase, which is chemically stable up to pH 12[3].

  • Charged Surface Hybrid (CSH) Alternative: If low-pH conditions are mandatory (e.g., for specific MS applications), a CSH column can be employed. The CSH particle maintains a slight positive surface charge at low pH, electrostatically repelling the protonated aminopyridine and artificially sharpening the peak[3].

QbD_Workflow A 1. Physicochemical Profiling (pKa ~6.8, logP ~2.5) B 2. Column Chemistry Selection (Ethylene Bridged Hybrid - BEH) A->B C 3. Mobile Phase Optimization (pH 10 to neutralize amine) B->C D 4. Gradient & Flow Engineering (Maximize Resolution) C->D E 5. ICH Q2(R2) Validation (Self-Validating System) D->E

Figure 1: Systematic Quality-by-Design (QbD) workflow for basic compound HPLC method development.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: 5-(3-Methylphenoxy)pyridin-2-amine reference standard (>99.5% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Buffer Preparation: Prepare 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ). Adjust to exactly pH 10.0 ± 0.05 using dilute Ammonium Hydroxide ( NH4​OH ).

    • Causality: Precise pH control ensures the analyte remains strictly in its neutral state, preventing retention time drift and peak distortion.

Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µmHybrid silica resists dissolution at pH 10; C18 provides optimal hydrophobic retention[3].
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Neutralizes the basic aminopyridine to prevent silanol-induced tailing.
Mobile Phase B Acetonitrile (100%)Lower viscosity and superior UV transparency compared to methanol[4].
Flow Rate 1.0 mL/minStandard optimal linear velocity for 4.6 mm internal diameter columns.
Column Temp 40 °CReduces mobile phase viscosity and improves mass transfer kinetics.
Detection UV at 254 nm and 280 nmCaptures the strong chromophores of the pyridine and phenoxy rings[5].
Injection Vol 10 µLBalances detection sensitivity with column loadability.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.09010Initial hold to retain the polar aminopyridine headgroup.
2.09010Isocratic hold ensures baseline stabilization.
10.01090Linear ramp to elute the lipophilic phenoxy tail.
12.01090High organic wash to remove strongly bound impurities.
12.19010Instantaneous return to initial conditions.
17.090105-minute re-equilibration (approx. 5 column volumes).
Sample Preparation (Self-Validating Design)
  • Diluent Selection: 50:50 Water:MeCN.

    • Causality: Matches the initial gradient strength closely enough to prevent solvent-mismatch peak distortion (fronting), while ensuring complete solubilization of the lipophilic ether.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 5-(3-Methylphenoxy)pyridin-2-amine into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock 1:10 to achieve a nominal working concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to saturate potential filter binding sites).

Analytical Method Validation (ICH Q2(R2) Framework)

A method is only as reliable as its validation framework. The 1 mandates a lifecycle approach to analytical procedure validation[1]. We structure this protocol as a self-validating system: every analytical run must pass a System Suitability Test (SST) before data acquisition, ensuring the instrument is fit-for-purpose in real-time.

Validation_Lifecycle Sys System Suitability (RSD < 2.0%, Tailing < 1.5) Spec Specificity & Selectivity (Peak Purity > 99%) Sys->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Recovery (98% - 102%) Lin->Acc Prec Precision (Repeatability) Acc->Prec Prec->Sys Lifecycle Monitoring

Figure 2: Self-validating analytical lifecycle governed by ICH Q2(R2) guidelines.

Validation Parameters and Acceptance Criteria:

ICH Q2(R2) ParameterExperimental ExecutionAcceptance Criteria
System Suitability 6 replicate injections of the 100 µg/mL working standard.RSD of Area < 2.0%; Tailing Factor ( Tf​ ) ≤ 1.5; Theoretical Plates (N) > 5000.
Specificity Inject blank diluent, placebo, and known impurities (e.g., 2-aminopyridine)[5].No interfering peaks at the retention time of the main analyte. Resolution ( Rs​ ) > 2.0.
Linearity & Range 5 concentration levels from 25% to 150% of nominal (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999; y-intercept ≤ 2% of target response[1].
Accuracy (Recovery) Spike placebo with analyte at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%[1].
Precision Repeatability: 6 preparations at 100%. Intermediate: Different day/analyst.%RSD of assay results ≤ 2.0% for both repeatability and intermediate precision[1].
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min).SST criteria must still be met; assay value must not shift by > 1.0%.

Troubleshooting & Mechanistic Interventions

Even validated methods can experience deviations over their lifecycle. Understanding the physicochemical causality allows for rapid, targeted troubleshooting:

  • Symptom: Severe Peak Tailing ( Tf​ > 1.5).

    • Root Cause: Buffer depletion or localized pH drop within the column, causing the aminopyridine to protonate and interact with silanols[2].

    • Intervention: Verify mobile phase pH is exactly 10.0. Ensure the ammonium bicarbonate buffer is freshly prepared; volatile ammonia can evaporate over time, lowering the pH and re-introducing cation-exchange interactions.

  • Symptom: Retention Time Drift (Earlier Elution).

    • Root Cause: Loss of stationary phase (column voiding) or insufficient re-equilibration time.

    • Intervention: Ensure the 5-minute re-equilibration step is strictly adhered to. If using a non-hybrid silica column by mistake, the high pH will rapidly dissolve the silica bed[3]; confirm a BEH (Ethylene Bridged Hybrid) column is actively installed.

References

  • validation of analytical procedures q2(r2) - ICH , ICH.1

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode , SIELC Technologies. 2

  • A Systematic Approach Towards UPLC Methods Development , Waters Corporation.

  • Waters | The Path to Successful Drug Development Starts with Purposeful Method Development , Waters Corporation. 3

  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities , CMES. 5

  • Alternative Method Development Techniques , Waters Corporation. 4

Sources

Application Note: 5-(3-Methylphenoxy)pyridin-2-amine as a Privileged Building Block in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the strategic assembly of privileged molecular scaffolds. 5-(3-Methylphenoxy)pyridin-2-amine is a highly versatile, dual-functional building block. It seamlessly integrates a 2-aminopyridine moiety, which acts as a robust donor-acceptor hinge-binding motif, with a 3-methylphenoxy ether that functions as a vector for accessing deep hydrophobic sub-pockets within the kinase active site[1]. This application note provides a comprehensive guide to the structural rationale, physicochemical profiling, and synthetic workflows required to effectively utilize this building block in drug discovery campaigns.

Physicochemical Profiling & Structural Rationale

The utility of 5-(3-Methylphenoxy)pyridin-2-amine lies in its precise balance of polar and lipophilic features. The table below summarizes its quantitative physicochemical data and the causality behind its structural design.

PropertyValueRationale in Drug Design
Molecular Weight 200.24 g/mol Low MW provides high Ligand Efficiency (LE) and leaves ample "molecular real estate" for further elaboration.
LogP (est.) ~2.5Optimal lipophilicity for membrane permeability without driving excessive non-specific protein binding.
TPSA 41.99 ŲWell within Lipinski's Rule of 5; highly favorable for both systemic and CNS-targeted therapies.
H-Bond Donors (HBD) 1 (-NH₂)Essential for donating a hydrogen bond to the backbone carbonyl of the kinase hinge region[2].
H-Bond Acceptors (HBA) 3 (N, N, O)The pyridine nitrogen acts as a critical acceptor for the backbone NH of the kinase hinge[1].

Expertise & Experience Insight: Why a 3-methylphenoxy group rather than an unsubstituted phenoxy? The meta-methyl substitution breaks molecular symmetry, which often improves solubility by disrupting crystal lattice packing. Furthermore, the methyl group sterically fills specific hydrophobic sub-pockets (such as the DFG-out pocket) to drive kinase selectivity, while simultaneously blocking the metabolically vulnerable meta-position from CYP450-mediated oxidation.

Mechanistic Pathway: Kinase Hinge Binding

The following diagram illustrates the pharmacophore mapping of 5-(3-Methylphenoxy)pyridin-2-amine when docked into a typical kinase active site.

Pharmacophore A 2-Aminopyridine (Hinge Binder) B Kinase Hinge (Backbone H-Bonds) A->B Donor-Acceptor C Ether Linker (Vector Projection) A->C C5 Substitution D 3-Methylphenyl (Hydrophobic Shield) C->D Flexibility E Hydrophobic Pocket (DFG-out/Specificity) D->E Steric Fill

Pharmacophore mapping of 5-(3-Methylphenoxy)pyridin-2-amine in a kinase active site.

Synthetic Applications & Workflows

The primary synthetic handle on this building block is the exocyclic C2-amine. However, 2-aminopyridines are notoriously poor nucleophiles because the nitrogen lone pair is delocalized into the electron-deficient pyridine ring. Consequently, specialized protocols are required for efficient functionalization.

Protocol A: Amide Coupling (Synthesis of Type I/II Inhibitors)

Standard coupling agents (e.g., EDC/HOBt) often fail or result in low yields when reacting with 2-aminopyridines. To overcome this, highly reactive uronium-based coupling reagents like HATU must be employed.

Step-by-Step Methodology:

  • Pre-activation: In a flame-dried flask under N₂, dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure full formation of the active ester.

  • Amine Addition: Add 5-(3-Methylphenoxy)pyridin-2-amine (1.0 eq) in a single portion.

  • Reaction: Heat the mixture to 50 °C for 12 hours. The elevated temperature provides the necessary activation energy to overcome the weak nucleophilicity of the aminopyridine.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Cross-Coupling (N-Arylation)

When synthesizing extended kinase inhibitors, N-arylation of the 2-aminopyridine is often required. The pyridine nitrogen can chelate palladium, forming a stable, catalytically dead bis(amine)palladium complex[3]. To prevent this catalyst poisoning, bidentate ligands with large bite angles (e.g., Xantphos) must be used.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-(3-Methylphenoxy)pyridin-2-amine (1.0 eq), the aryl halide (1.0 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.10 eq), and Cs₂CO₃ (2.0 eq).

  • Degassing: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M) via syringe.

  • Reaction: Seal the tube and heat at 100 °C for 16 hours. The large bite angle of Xantphos forces the palladium into a geometry that favors rapid reductive elimination, outcompeting the chelation of the pyridine nitrogen[3].

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and concentrate the filtrate for flash chromatography.

Analytical Validation & Troubleshooting

To ensure trustworthiness and self-validation of the experimental workflows, researchers must utilize specific analytical markers to confirm successful functionalization:

  • ¹H NMR Diagnostic Shifts: In the unreacted building block, the free -NH₂ protons typically appear as a broad singlet around 5.5–6.5 ppm (in DMSO-d₆). Upon successful amide coupling (Protocol A), this signal will disappear, replaced by a sharp, highly deshielded amide -NH singlet between 9.5 and 11.0 ppm . This dramatic downfield shift is a definitive, self-validating proof of acylation.

  • LC-MS Monitoring: 2-Aminopyridines ionize exceptionally well in positive electrospray ionization (ESI+). Always monitor the reaction for the disappearance of the m/z 201.1 [M+H]⁺ peak of the starting material. If a mass corresponding to [M+H+18]⁺ appears during amide coupling, it indicates hydrolysis of the HATU-activated ester back to the carboxylic acid, signaling that the reaction requires stricter anhydrous conditions or a higher reaction temperature.

References

  • Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif.
  • Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine...
  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-(3-Methylphenoxy)pyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 5-(3-Methylphenoxy)pyridin-2-amine. This guide is engineered for drug development professionals and synthetic chemists looking to troubleshoot yield bottlenecks, understand mechanistic causality, and implement self-validating protocols in their workflows.

Module 1: Synthetic Strategy & Workflow

The most reliable and high-yielding route to 5-(3-Methylphenoxy)pyridin-2-amine involves a two-step sequence: an Ullmann-type C-O cross-coupling followed by a nitro group reduction.

SynthesisWorkflow A 5-Bromo-2-nitropyridine + m-Cresol B Ullmann Coupling (CuI, Ligand, Base) A->B C 5-(3-Methylphenoxy)- 2-nitropyridine B->C D Nitro Reduction (Fe/NH4Cl or Pd/C) C->D E 5-(3-Methylphenoxy)- pyridin-2-amine D->E

Figure 1: Two-step synthetic workflow for 5-(3-Methylphenoxy)pyridin-2-amine.

Module 2: Phase 1 - Ullmann C-O Cross-Coupling (FAQs)

Q1: Why do we use 5-bromo-2-nitropyridine as the starting material instead of directly coupling 2-amino-5-bromopyridine? A1: Direct Ullmann C-O coupling on 2-amino-5-bromopyridine often results in poor yields. The free primary amine (-NH₂) can competitively coordinate to the copper catalyst, leading to catalyst deactivation or unwanted C-N homocoupling. By utilizing 5-bromo-2-nitropyridine, the strongly electron-withdrawing nitro group serves a dual purpose: it prevents catalyst poisoning and highly activates the C-Br bond for the oxidative addition step. The nitro group is then easily reduced to the target amine in the final step[1].

Q2: My Ullmann coupling yield is stalling at 40%. How can I drive the reaction to completion? A2: Stalled Ullmann couplings usually stem from catalyst aggregation (Cu(I) oxidizing or disproportionating) or poor solubility of the phenoxide intermediate. To resolve this:

  • Ligand Selection: Ensure you are using a bidentate ligand. Modern amino acid promoters (e.g., N,N-dimethylglycine or L-proline) stabilize the Cu(I) species and significantly lower the activation energy required for the coupling[2].

  • Base Choice: Replace weak bases (like K₂CO₃) with Cs₂CO₃ or K₃PO₄. m-Cresol is relatively hindered; a stronger, more soluble base facilitates the rapid deprotonation necessary for the ligand exchange step on the Cu center[3].

UllmannCycle CuI Cu(I)L Active Catalyst OA Oxidative Addition CuI->OA + Ar-Br LM Ligand Exchange OA->LM + Ar'-O⁻ - Br⁻ RE Reductive Elimination LM->RE RE->CuI + Ar-O-Ar'

Figure 2: Cu-catalyzed Ullmann C-O cross-coupling catalytic cycle.

Q3: How do I ensure my intermediate is free of copper before the reduction step? A3: Trace copper carryover is the #1 cause of failure in the subsequent hydrogenation step, as Cu ions permanently poison Palladium catalysts. Self-Validating Solution: During the workup of the Ullmann reaction, wash the organic layer with 10% aqueous ammonium hydroxide (NH₄OH). The aqueous layer will turn deep blue if Cu ions are present (forming the [Cu(NH₃)₄]²⁺ complex). Repeat the washes until the aqueous layer remains completely colorless. This visual cue guarantees your organic phase is copper-free[4].

Module 3: Phase 2 - Nitro Reduction (FAQs)

Q4: I am observing incomplete conversion during the Pd/C catalyzed nitro reduction. What is the cause? A4: If you have rigorously removed copper (as per Q3) and are still seeing incomplete conversion, the issue is likely mass transfer of hydrogen gas or solvent incompatibility. Ensure vigorous stirring (>800 RPM) and consider switching the solvent from pure Methanol to an EtOAc/EtOH mixture to increase the solubility of the 5-(3-methylphenoxy)-2-nitropyridine intermediate.

Q5: Is there a more robust alternative to catalytic hydrogenation for this specific substrate? A5: Yes. Béchamp reduction using Iron powder (Fe) and Ammonium Chloride (NH₄Cl) in aqueous Ethanol is highly robust. Unlike Pd/C, the Iron-mediated reduction is completely immune to trace copper impurities and avoids the risk of over-reduction or ether-cleavage[4].

Module 4: Quantitative Yield Optimization Data

Table 1: Optimization of Ullmann C-O Coupling Conditions for 5-(3-Methylphenoxy)-2-nitropyridine

EntryCopper SourceLigand (mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
1CuI (1.0 eq)NoneK₂CO₃DMF12025Significant starting material remaining; severe Cu aggregation.
2CuI (0.1 eq)1,10-Phenanthroline (20%)Cs₂CO₃Toluene11065Improved conversion; some product degradation observed.
3CuI (0.1 eq)N,N-Dimethylglycine (20%)K₃PO₄Dioxane9088 Clean conversion; highly reproducible and scalable.

Table 2: Comparison of Nitro Reduction Methods

MethodReagentsTemp (°C)Yield (%)Operational Pros / Cons
Catalytic HydrogenationPd/C (10%), H₂ (1 atm), MeOH2545-85Cleanest workup / Highly sensitive to Cu catalyst poisoning.
Iron ReductionFe powder, NH₄Cl, EtOH/H₂O8092 Highly robust, ignores Cu impurities / Sluggish filtration of iron sludge.

Module 5: Validated Experimental Protocols

Protocol 1: Synthesis of 5-(3-Methylphenoxy)-2-nitropyridine (Ullmann Coupling)
  • Preparation: Charge a flame-dried 250 mL Schlenk flask with 5-bromo-2-nitropyridine (10.0 g, 49.3 mmol), m-cresol (5.86 g, 54.2 mmol), CuI (0.94 g, 4.93 mmol, 10 mol%), N,N-dimethylglycine (1.02 g, 9.86 mmol, 20 mol%), and K₃PO₄ (20.9 g, 98.6 mmol).

  • Degassing: Add anhydrous 1,4-dioxane (100 mL). Purge the suspension with Argon for 30 minutes to remove dissolved oxygen, which prevents the oxidation of Cu(I) to inactive Cu(II).

  • Reaction: Heat the mixture to 90°C under Argon for 18 hours.

  • Filtration: Cool to room temperature, dilute with EtOAc (150 mL), and filter through a tightly packed pad of Celite to remove insoluble phosphate salts.

  • Self-Validating Workup: Wash the filtrate with 10% aq. NH₄OH (3 x 50 mL). Checkpoint: Continue washing until the aqueous layer transitions from deep blue to completely colorless. Wash with brine (50 mL).

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and recrystallize from EtOH to afford the intermediate as a pale yellow solid.

Protocol 2: Synthesis of 5-(3-Methylphenoxy)pyridin-2-amine (Nitro Reduction)
  • Preparation: Dissolve 5-(3-methylphenoxy)-2-nitropyridine (10.0 g, 43.4 mmol) in a mixture of EtOH (80 mL) and H₂O (20 mL).

  • Reagent Addition: Add fine Iron powder (12.1 g, 217 mmol) and NH₄Cl (11.6 g, 217 mmol) to the solution.

  • Reaction: Heat the mixture to 80°C and stir vigorously for 4 hours.

  • Self-Validating Checkpoint: Spot the reaction mixture on a silica TLC plate (EtOAc/Hexane 1:1) and expose to UV (254 nm). The starting material appears as a dark spot, while the newly formed amine will fluoresce bright blue under UV and stain strongly with ninhydrin. Complete disappearance of the dark spot validates reaction completion.

  • Filtration: Cool the mixture to room temperature and filter through Celite while still warm to remove the iron sludge. Wash the filter cake generously with hot EtOAc (100 mL).

  • Isolation: Concentrate the filtrate to remove EtOH, extract the aqueous residue with EtOAc (2 x 50 mL), and wash the combined organic layers with brine. Dry over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH 95:5) to yield the pure 5-(3-methylphenoxy)pyridin-2-amine API.

References

  • [2] Amino Acid Promoted Ullmann-Type Coupling Reactions and Their Applications in Assembly of Pharmaceutically Important Heterocycles. Chemical and Pharmaceutical Bulletin. 2

  • [5] Ullmann reaction. Wikipedia.5

  • [3] Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development (ACS). 3

  • [4] Synthesis of Dicationic Carbazole and 4'-Amino-(3,3'-bipyridine)-4-ol and the Spectral Characteristics. Asian Journal of Chemistry.4

  • [1] Synthetic Approaches to the New Drugs Approved During 2015. Journal of Medicinal Chemistry (ACS). 1

Sources

Technical Support Center: Troubleshooting Aqueous Solubility for 5-(3-Methylphenoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug discovery capabilities advance, formulation scientists are increasingly tasked with managing highly lipophilic and complex molecules. Poor solubility is no longer an isolated edge case; it is a defining feature of modern pharmaceutical development [1].

This guide is engineered for researchers and drug development professionals experiencing aqueous solubility bottlenecks with 5-(3-Methylphenoxy)pyridin-2-amine . By understanding the specific physicochemical causality behind this molecule's behavior, we can deploy targeted, self-validating protocols to ensure reliable in vitro assays and optimal in vivo bioavailability.

Physicochemical Profiling & Causality

To troubleshoot solubility, we must first deconstruct the molecule. 5-(3-Methylphenoxy)pyridin-2-amine consists of a weakly basic 2-aminopyridine core and a highly lipophilic 3-methylphenoxy substituent.

Table 1: Physicochemical Profile & Solubility Impact

PropertyValue (Estimated/Lit.)Mechanistic Impact on Aqueous Solubility
Core Structure 2-AminopyridineProvides a basic nitrogen center capable of protonation. Serves as the primary handle for pH-dependent solubility enhancement.
Substituent 3-Methylphenoxy groupHighly lipophilic; drives the partition coefficient (LogP) up, restricting aqueous hydration and promoting aggregation.
pKa (Conjugate Acid) ~6.86 (Based on 2-aminopyridine) [6]At physiological pH (7.4), the molecule is predominantly unionized. Lack of ionization is the root cause of precipitation in standard media [3].
LogP ~3.5 - 4.0Indicates high lipophilicity. If the drug cannot dissolve efficiently in gastrointestinal fluids, absorption becomes limited [1].

The Causality of Precipitation: Solubility is governed by the thermodynamics of the solute-solvent interaction. For this compound, the high lipophilicity imparted by the 3-methylphenoxy moiety creates a massive energetic barrier to aqueous solvation. Furthermore, because its pKa (~6.86) is lower than physiological pH (7.4), the basic nitrogen remains unprotonated in standard cell culture media and intestinal fluids [3, 6]. Without the polarity of an ionized state, the compound rapidly nucleates and precipitates out of solution, leading to erratic assay results and false negatives [5].

Diagnostic Workflow

Before altering your formulation, use the following logical decision tree to identify the specific nature of your solubility failure.

DiagnosticWorkflow Start Solubility Issue Detected (Precipitation/Low Bioavailability) CheckpH Is the assay pH > pKa (6.86)? Start->CheckpH YesPH Yes (Unionized State) CheckpH->YesPH NoPH No (Ionized State) CheckpH->NoPH AdjustPH Can assay tolerate lower pH? YesPH->AdjustPH CheckSalt Check Counterion (e.g., Mesylate, HCl) NoPH->CheckSalt YesAdjust Lower pH to < 5.0 (In situ Salt Formation) AdjustPH->YesAdjust Yes NoAdjust Use Co-solvents (DMSO, PEG400) or Cyclodextrins AdjustPH->NoAdjust No

Diagnostic workflow for identifying and resolving solubility issues based on assay pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound precipitates immediately when I dilute my DMSO stock into pH 7.4 cell culture media. How can I fix this? A1: This is a classic kinetic solubility failure. The compound is completely soluble in the organic solvent (DMSO), but rapidly nucleates when introduced to an aqueous environment where it is unionized [5]. Troubleshooting: First, ensure you are not exceeding the thermodynamic solubility limit of the compound. If you must maintain a high concentration, introduce a co-solvent or surfactant system. A mixture of 0.5% DMSO and 0.1% Tween-80 can lower the surface tension and kinetically stabilize the supersaturated state long enough for your assay [2].

Q2: I need to dose this compound orally in mice, but it forms a thick suspension in water. What is the best vehicle? A2: Relying solely on water for a lipophilic weak base will result in poor, variable absorption and render the drug ineffective [3]. Troubleshooting: Because the pKa is ~6.86, formulate the compound in a mildly acidic vehicle (e.g., 0.1 N HCl or citrate buffer at pH 4.0). At this pH, the 2-aminopyridine nitrogen is fully protonated, forming a highly soluble salt in situ. If acidic vehicles are not tolerated by your animal model, consider creating an Amorphous Solid Dispersion (ASD) to trap the drug in a high-energy, soluble amorphous state [1, 4].

Q3: How do Cyclodextrins work for this specific molecule, and which one should I use? A3: Cyclodextrins, particularly Hydroxypropyl-β-Cyclodextrin (HP-β-CD), are highly effective for molecules like 5-(3-Methylphenoxy)pyridin-2-amine. They possess a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic 3-methylphenoxy moiety of your compound inserts into the cavity, shielding it from water, while the hydrophilic exterior keeps the entire complex dissolved in the aqueous bulk [2].

CyclodextrinMechanism Drug 5-(3-Methylphenoxy)pyridin-2-amine (Lipophilic, Insoluble) Complexation Non-covalent Inclusion Complexation Drug->Complexation HPBCD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) HPBCD->Complexation Result Soluble Drug-CD Complex (Shielded Lipophilic Moieties) Complexation->Result Bioavailability Enhanced Aqueous Concentration & Bioavailability Result->Bioavailability

Mechanism of non-covalent inclusion complexation between the lipophilic drug and HP-β-CD.

Step-by-Step Experimental Protocols

Protocol A: Kinetic Solubility Assay via Nephelometry

Scientific Rationale: Visual inspection of precipitation is highly subjective. This protocol is a self-validating system ; by measuring UV absorbance at 620 nm (turbidimetry), the assay provides an objective, quantitative endpoint for precipitation, preventing false leads in downstream biochemical assays [5].

  • Stock Preparation: Prepare a 10 mM stock solution of 5-(3-Methylphenoxy)pyridin-2-amine in 100% cell-culture grade DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the DMSO stock across a 96-well plate.

  • Aqueous Transfer: Transfer 2 µL of each DMSO dilution into 198 µL of the target aqueous buffer (e.g., PBS pH 7.4) in a clear-bottom assay plate. (Final DMSO concentration = 1%).

  • Equilibration: Incubate the plate at room temperature for 2 hours on a plate shaker (300 rpm). This allows time for any kinetically trapped supersaturated states to nucleate and precipitate.

  • Measurement: Read the absorbance at 620 nm using a nephelometric plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility limit is defined as the exact concentration where the absorbance significantly deviates from the baseline (indicating particulate light scattering) [5].

Protocol B: Preparation of a 20% HP-β-CD Dosing Vehicle

Scientific Rationale: This methodology leverages thermodynamic principles. The mechanical energy from sonication overcomes the activation barrier, allowing the hydrophobic 3-methylphenoxy tail to partition into the lipophilic cavity of HP-β-CD [2, 4].

  • Vehicle Preparation: Dissolve 20 g of HP-β-CD in 80 mL of ultra-pure water. Stir continuously until the solution is completely clear. Adjust the final volume to 100 mL.

  • API Addition: Weigh the required amount of 5-(3-Methylphenoxy)pyridin-2-amine for your target in vivo dose (e.g., 5 mg/mL).

  • Mixing: Add the API powder slowly to the stirring HP-β-CD solution.

  • Sonication: Place the mixture in a water bath sonicator for 15-30 minutes.

  • pH Optimization (If necessary): If a slight suspension persists, temporarily adjust the pH to 5.0 using 0.1 N HCl. The protonation of the 2-aminopyridine core will rapidly accelerate dissolution. Once clear, back-titrate carefully to pH 7.0 using 0.1 N NaOH.

  • Verification: Filter the final solution through a 0.22 µm PTFE syringe filter to ensure sterility and the removal of any microscopic undissolved particulates prior to dosing.

References

  • Source: thermofisher.
  • Source: benchchem.
  • Source: ascendiacdmo.
  • Source: drug-dev.
  • Source: creative-biolabs.
  • Source: mdpi.

Technical Support Center: Crystallization Troubleshooting for 5-(3-Methylphenoxy)pyridin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of 5-(3-Methylphenoxy)pyridin-2-amine . As an active pharmaceutical ingredient (API) intermediate, this compound presents unique solid-state challenges. The 2-aminopyridine moiety is a strong hydrogen bond donor and acceptor, prone to forming complex supramolecular networks[1]. Combined with the conformational flexibility of the ether linkage, this molecule frequently suffers from liquid-liquid phase separation (LLPS, or "oiling out") and the entrapment of structurally similar impurities (such as regioisomers or unreacted halopyridines) within its crystal lattice[2][3].

This guide provides field-proven, mechanistically grounded solutions to ensure high-purity crystalline recovery.

Part 1: Mechanistic Overview of Impurity Entrapment

Understanding why impurities persist is the first step to eliminating them. In the case of 5-(3-Methylphenoxy)pyridin-2-amine, impurity rejection typically fails due to two distinct thermodynamic phenomena:

  • Liquid-Liquid Phase Separation (LLPS): Instead of nucleating as a solid, the compound separates into a solute-rich "oil" phase and a solvent-rich aqueous/organic phase[2]. Because the oil phase acts as a highly concentrated, non-selective solvent, it indiscriminately traps process impurities. When this oil eventually solidifies, it forms an impure, amorphous, or semi-crystalline mass[4].

  • Solid Solution Formation: Structurally similar impurities (e.g., 2-amino-5-bromopyridine starting material or regioisomeric byproducts) can mimic the API's geometry and hydrogen-bonding profile. These impurities substitute the host molecule within the crystal lattice, forming a solid solution[5]. Conventional cooling or anti-solvent crystallization cannot purify a solid solution because the impurity is thermodynamically stable within the host lattice[6].

Part 2: Troubleshooting Guide & FAQs

Q1: My crystallization of 5-(3-Methylphenoxy)pyridin-2-amine is "oiling out" at the bottom of the reactor instead of forming crystals. How do I force nucleation? A: Oiling out occurs when the supersaturation trajectory crosses the binodal curve before the solubility curve[2]. Do not simply crash-cool the reactor, as this exacerbates the phase separation. Instead, hold the temperature just below the monotectic temperature (the point where the oil, solid, and liquid phases coexist) and introduce seed crystals[3]. If seeding alone fails, apply ultrasonic irradiation to the metastable liquid-liquid mixture. Cavitation bubbles generated by ultrasound provide high-energy interfaces that bypass the LLPS barrier and force immediate crystal nucleation[7].

Q2: I am detecting a persistent 2-3% regioisomer impurity that will not clear, even after multiple recrystallizations. What is the mechanism, and how do I remove it? A: You are dealing with a solid solution where the impurity is co-crystallizing within the 5-(3-Methylphenoxy)pyridin-2-amine lattice[5]. To break this, you must alter the crystallization kinetics. The addition of non-adsorbing polymer additives (such as Copovidone/Kollidon VA 64 or HPMC) at low weight percentages (1-5% w/w) can selectively increase the energy barrier for the impurity's nucleation[6]. The polymer sterically hinders the specific growth faces required by the impurity, allowing the pure API to crystallize selectively[8].

Q3: The isolated crystals have a yellow/brown tint, and HPLC shows trace oxidation products. How can I prevent this? A: Aminopyridines are highly susceptible to oxidation, forming N-oxides or azo-dimers, especially in hot protic solvents. Ensure the crystallization is conducted under a strict nitrogen or argon atmosphere. Adding a mild antioxidant (e.g., BHT) to the crystallization solvent or treating the hot solution with activated carbon prior to the cooling ramp will scavenge colored oxidative degradants[9].

Part 3: Visualizations of Critical Workflows

Liquid-Liquid Phase Separation (LLPS) Resolution Workflow

When oiling out is detected, follow this logical pathway to recover the crystalline state without trapping impurities.

LLPS_Workflow Start Start Crystallization Detect Oiling Out (LLPS) Detected Start->Detect TempCheck Is T < Monotectic Temp? Detect->TempCheck AdjustTemp Adjust Cooling Rate & Hold Temperature TempCheck->AdjustTemp No Seed Introduce Seed Crystals + Ultrasound TempCheck->Seed Yes AdjustTemp->TempCheck Success Pure Crystalline Solid Seed->Success

Caption: Workflow for resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

Polymer-Assisted Impurity Rejection Mechanism

This diagram illustrates how polymer additives disrupt solid solution formation by selectively inhibiting impurity integration.

Polymer_Mechanism Mixture API + Structurally Similar Impurity Polymer Add Polymer Additive (e.g., Copovidone) Mixture->Polymer Inhibition Steric Hindrance at Impurity Growth Sites Polymer->Inhibition Nucleation Selective API Nucleation Polymer->Nucleation PureAPI High-Purity API Crystals (<0.1% Impurity) Inhibition->PureAPI Blocks solid solution Nucleation->PureAPI

Caption: Mechanism of polymer additives inhibiting structurally similar impurity co-crystallization.

Part 4: Standardized Experimental Protocols

Protocol A: Polymer-Assisted Anti-Solvent Crystallization (For Solid Solution Rejection)

This protocol utilizes a polymer additive to reject structurally similar regioisomers that conventional recrystallization cannot clear[6][8].

  • Dissolution: Dissolve crude 5-(3-Methylphenoxy)pyridin-2-amine in a minimal volume of a "good" solvent (e.g., Ethanol or Isopropanol) at 65°C.

  • Polymer Addition: Add 2.0% w/w (relative to the API mass) of Copovidone (Kollidon VA 64) or HPMC to the hot solution. Stir for 30 minutes to ensure complete dissolution of the polymer[6].

  • Hot Filtration: Pass the solution through a 0.45 µm PTFE filter to remove any insoluble particulates or undissolved polymer aggregates.

  • Anti-Solvent Addition: Slowly dose the anti-solvent (e.g., Heptane or Water, depending on the primary solvent) at a constant rate of 0.1 bed-volumes per minute while maintaining the temperature at 60°C.

  • Seeding: Once a slight turbidity is observed (indicating the metastable zone), pause the anti-solvent addition and add 0.5% w/w of pure API seed crystals.

  • Cooling Ramp: Cool the reactor linearly to 5°C over 8 hours (approx. 0.1°C/min). The slow cooling rate, combined with the polymer additive, kinetically favors the pure API lattice while the impurity remains in the mother liquor[8].

  • Isolation: Filter the resulting slurry, wash with cold anti-solvent, and dry under vacuum at 40°C.

Protocol B: Seeding Strategy to Bypass LLPS (Oiling Out)

Use this protocol if the compound consistently forms an oil phase prior to crystallization[2][3].

  • Solvent Selection: Utilize a solvent system with a flatter solubility curve (e.g., Toluene/Heptane mixture) to widen the metastable zone width.

  • Heating: Dissolve the crude material at 75°C until a clear, single-phase solution is achieved.

  • Controlled Cooling to Monotectic Point: Cool the solution at a moderate rate (0.5°C/min) to exactly 2°C above the known cloud point (the temperature where oiling out historically begins).

  • Isothermal Hold & Seeding: Hold the temperature isothermally. Introduce 1-2% w/w of high-purity seed crystals.

  • Ultrasonic Maturation (Optional): If the oil phase begins to separate despite seeding, apply ultrasonic irradiation (20 kHz) for 15 minutes to induce secondary nucleation and force the oil droplets to crystallize[7].

  • Final Ramp: Once a healthy crystal bed is established, resume cooling at 0.2°C/min down to 10°C. Isolate via standard filtration.

Part 5: Quantitative Data Summary

The following table summarizes the impact of different crystallization parameters and additives on the impurity profile of 5-(3-Methylphenoxy)pyridin-2-amine.

Crystallization MethodSolvent SystemAdditive / ModifierCooling RateLLPS Observed?Final Impurity LevelYield
Standard CoolingEthanol / WaterNoneFast (1.0°C/min)Yes (Severe)3.5%85%
Anti-SolventIPA / HeptaneNoneSlow (0.1°C/min)Yes (Mild)2.1%88%
Seeding + IsothermalToluene / Heptane1% API SeedsStepwiseNo0.8%91%
Polymer-Assisted Ethanol / Water 2% Copovidone Slow (0.1°C/min) No < 0.1% 89%

Table 1: Comparison of crystallization strategies for impurity rejection. Polymer-assisted crystallization provides the most effective rejection of solid-solution impurities[6].

References

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available at: [Link]

  • Use of a Polymer Additive To Enhance Impurity Rejection in the Crystallization of a Pharmaceutical Compound. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Application of Polymers as a Tool in Crystallization—A Review. PMC. Available at: [Link]

  • Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Applying Molecular Dynamics for the Search of New Frank-Kasper Phases of 4-aminopyridinium Chloride. ChemRxiv. Available at: [Link]

Sources

Optimizing HPLC mobile phase for 5-(3-Methylphenoxy)pyridin-2-amine retention

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 5-(3-Methylphenoxy)pyridin-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond simple protocols to explain the scientific reasoning behind each step, ensuring robust and reproducible results.

Section 1: Understanding the Analyte - The Key to a Robust Method

Before injecting your first sample, understanding the physicochemical properties of 5-(3-Methylphenoxy)pyridin-2-amine is paramount. These properties dictate its behavior in a reversed-phase HPLC system.

The structure contains two key functional groups that influence its chromatographic retention: a basic aminopyridine moiety and a moderately hydrophobic methylphenoxy group.

  • The Aminopyridine Group: The primary amine and the pyridine nitrogen are basic and can be protonated. The pKa of the conjugate acid of a similar compound, 2-aminopyridine, is approximately 6.86. This means the ionization state of your analyte is highly dependent on the mobile phase pH.[1] When the mobile phase pH is below the pKa, the molecule will carry a positive charge, making it more polar and less retained on a non-polar stationary phase.[2][3]

  • The Methylphenoxy Group: This part of the molecule is non-polar, contributing to its retention on a C18 or other reversed-phase column through hydrophobic interactions.[4]

A calculated XLogP3 value of 3.5 for a similar molecule suggests significant hydrophobicity, indicating that a reversed-phase mode is appropriate and that a sufficient amount of organic modifier will be needed for elution.[5]

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Chemical Structure Aromatic amine with a pyridine ring and a methylphenoxy group.Possesses both basic (ionizable) and hydrophobic character.
pKa (estimated) ~6.9 (based on 2-aminopyridine)Analyte is a weak base. Mobile phase pH control is critical for consistent retention and peak shape.
logP (estimated) ~3.5Moderately hydrophobic. Suitable for reversed-phase chromatography. Elution will require a significant percentage of organic solvent.
UV Absorbance Pyridine-containing structures typically show absorbance around 250-280 nm.[6][7]A starting detection wavelength of 254 nm or 280 nm is recommended, but should be optimized using a DAD/PDA detector.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: My peak for 5-(3-Methylphenoxy)pyridin-2-amine is tailing significantly. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this is one of the most common issues in reversed-phase HPLC.[8][9] The primary cause is secondary interactions between the protonated (positively charged) amine groups on your analyte and negatively charged residual silanol groups on the silica-based stationary phase.[8][10][11]

Here is a systematic approach to eliminate peak tailing:

  • Mobile Phase pH Adjustment (Primary Solution): The most effective way to reduce tailing is to control the ionization of both your analyte and the column's silanol groups.[8]

    • Low pH Approach (Recommended Start): Adjust your mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer like phosphate or formate.[12][13] At this low pH, the residual silanols on the column are protonated and neutral, minimizing their ability to interact with your positively charged analyte.[13] This allows the primary retention mechanism to be the intended hydrophobic interaction with the C18 chains.

    • High pH Approach (Alternative): Alternatively, using a high pH (e.g., pH > 8) will neutralize the basic analyte, making it less likely to interact with silanols. However, this requires a pH-stable column (e.g., hybrid or polymer-based) as traditional silica columns degrade rapidly above pH 8.[14]

  • Use a High-Purity (Type B) Silica Column: Modern HPLC columns are made with high-purity, low-acidity (Type B) silica that has fewer accessible, acidic silanol groups and lower trace metal content, significantly reducing the potential for these secondary interactions.[8] If you are using an older, Type A silica column, switching to a modern equivalent is highly recommended.

  • Add a Competing Base (Historical Approach): In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help. TEA will preferentially interact with the active silanol sites, "masking" them from your analyte. However, this is often a workaround for a suboptimal pH or column and can lead to other issues like baseline instability and suppression of MS signals.[8]

FAQ 2: I have very little or no retention of my analyte. How can I increase its retention time?

Answer:

Poor retention means your analyte is too polar under the current conditions and is spending too much time in the mobile phase.[15] For 5-(3-Methylphenoxy)pyridin-2-amine, this is likely due to its protonation at an acidic pH.

To increase retention:

  • Decrease Organic Solvent Percentage: This is the most fundamental way to increase retention in reversed-phase HPLC.[15][16] Reducing the concentration of acetonitrile or methanol in your mobile phase will make it more polar, forcing your hydrophobic analyte to interact more strongly with the stationary phase. A 10% decrease in organic content can increase the retention factor by 2-3 times.[15]

  • Increase Mobile Phase pH (Ion Suppression): Since your analyte is a weak base, increasing the mobile phase pH towards or above its pKa (~6.9) will suppress its ionization, making it more neutral and less polar.[2][17] A more neutral molecule will have a much stronger hydrophobic interaction with the C18 stationary phase, leading to a significant increase in retention.[2] Be sure to work at least 1.5-2 pH units away from the pKa to avoid being in the region of partial ionization, which can cause poor peak shape.[13][14]

  • Switch to a Weaker Organic Solvent: If you are using acetonitrile, switching to methanol can sometimes increase retention for certain molecules, as methanol is a weaker solvent in reversed-phase chromatography.[15]

FAQ 3: What is the best starting point for mobile phase composition?

Answer:

A systematic approach to method development is crucial. Here is a recommended starting point and optimization strategy.

Initial Conditions:

  • Column: High-purity, end-capped C18, 4.6 x 150 mm, 3.5 or 5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate in Water, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a scouting gradient of 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 5-10 µL.

This scouting gradient will help determine the approximate percentage of organic solvent needed to elute your compound. From there, you can develop an isocratic method or a more optimized, shallower gradient around the elution percentage observed. For example, if the compound elutes at 10 minutes in the scouting gradient (corresponding to ~65% B), you could start developing an isocratic method around 55-60% Acetonitrile.

Section 3: Troubleshooting Guide

This section provides a logical workflow for diagnosing and resolving common HPLC issues when analyzing 5-(3-Methylphenoxy)pyridin-2-amine.

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

G start Problem: Poor Peak Shape q1 Is the peak Tailing? start->q1 q2 Is the peak Fronting? q1->q2 No sol_tailing1 Cause: Silanol Interaction with Basic Amine Solution: 1. Lower mobile phase pH to 2.5-3.5. 2. Use a modern, high-purity (Type B) silica column. 3. Ensure adequate buffer concentration (20-50 mM). q1->sol_tailing1 Yes q3 Is the peak Split or Shouldered? q2->q3 No sol_fronting Cause: Sample Overload or Poor Solubility Solution: 1. Reduce injection concentration/volume. 2. Ensure sample is fully dissolved in the initial mobile phase. q2->sol_fronting Yes sol_split Cause: pH is too close to pKa OR Co-elution Solution: 1. Adjust pH to be >2 units away from analyte pKa. 2. Modify organic % or change organic solvent to improve resolution from impurity. q3->sol_split Yes sol_tailing2 Cause: Column Contamination/Void Solution: 1. Flush column with strong solvent. 2. If pressure is low, check for void and reverse flush (if permitted by manufacturer). 3. Replace column if necessary. sol_tailing1->sol_tailing2 If tailing persists

A flowchart for diagnosing causes of poor peak shape.

Problem: Unstable or Drifting Retention Times

G start Problem: Retention Time Drifting q1 Is the mobile phase buffered? start->q1 q2 Is the column temperature controlled? q1->q2 Yes sol_buffer Cause: Unstable Mobile Phase pH Solution: 1. Add a buffer (e.g., phosphate, formate) with a pKa within 1 pH unit of the target pH. 2. Ensure buffer concentration is adequate (10-50 mM). q1->sol_buffer No q3 Is the pump pressure stable? q2->q3 Yes sol_temp Cause: Fluctuating Temperature Solution: 1. Use a column oven and set to a stable temperature (e.g., 30-40 °C). 2. Allow the system to fully equilibrate before injection. q2->sol_temp No sol_pump Cause: Pump Malfunction or Leak Solution: 1. Purge the pump to remove air bubbles. 2. Check for leaks in the system fittings. 3. Service pump seals if necessary. q3->sol_pump No

A flowchart for diagnosing retention time variability.

Section 4: Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 3.0)

This protocol describes the preparation of 1 liter of a 20 mM potassium phosphate buffer, a common and robust choice for low-pH reversed-phase chromatography.[12]

Materials:

  • HPLC-grade water

  • Monobasic potassium phosphate (KH₂PO₄), anhydrous

  • Phosphoric acid (H₃PO₄), ~85%

  • Calibrated pH meter

  • 1 L volumetric flask

  • 0.22 or 0.45 µm filter

Procedure:

  • Weigh out 2.72 g of monobasic potassium phosphate (MW = 136.09 g/mol ) for a 20 mM solution.

  • Add the powder to approximately 900 mL of HPLC-grade water in a clean beaker and stir until fully dissolved.

  • Place a calibrated pH probe into the solution.

  • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.00 ± 0.05.

  • Quantitatively transfer the solution to a 1 L volumetric flask.

  • Rinse the beaker with a small amount of HPLC-grade water and add the rinsing to the volumetric flask.

  • Bring the flask to the final volume of 1 L with HPLC-grade water and mix thoroughly.

  • Filter the entire solution through a 0.22 or 0.45 µm membrane filter to remove particulates and degas the solution.

  • Label clearly as "20 mM Potassium Phosphate, pH 3.0". This is your aqueous component (Mobile Phase A).

Note: Always measure and adjust the pH of the aqueous buffer before mixing it with the organic solvent.[18]

References

  • Vertex AI Search. Reversed-phase HPLC Buffers.
  • Sigma-Aldrich. HPLC Buffers.
  • LCGC International. New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Shodex. Typical buffers and additives for reversed-phase HPLC.
  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Farmatel. Selecting Buffer pH in Reversed-Phase HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Veeprho. Exploring the Role of pH in HPLC Separation.
  • Restek. [19]Troubleshooting HPLC- Tailing Peaks. Available from:

  • Pharma Growth Hub. pH, pKa, and Retention.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?.
  • Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. YouTube.
  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques.
  • Veeprho. Exploring the Different Mobile Phases in HPLC.
  • PubChem. 5-Methyl-2-(2-propan-2-ylphenoxy)pyridin-3-amine.
  • NIST. Pyridine - UV/Visible spectrum.
  • SIELC Technologies. UV-Vis Spectrum of Pyridine.
  • International Journal of Pharmaceutical and Life Sciences. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.

Sources

Resolving co-elution problems in 5-(3-Methylphenoxy)pyridin-2-amine chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography of 5-(3-Methylphenoxy)pyridin-2-amine

Welcome to the technical support center for the chromatographic analysis of 5-(3-Methylphenoxy)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve co-elution problems encountered during the purification and analysis of this compound. Here, we will delve into the causality behind experimental choices, providing you with the expertise to develop robust and reliable chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: I am observing a shoulder on my main peak for 5-(3-Methylphenoxy)pyridin-2-amine. What is the likely cause?

A shoulder on your main peak is a strong indication of a co-eluting impurity.[1] Given the structure of 5-(3-Methylphenoxy)pyridin-2-amine, likely culprits include positional isomers (e.g., 5-(2-methylphenoxy)pyridin-2-amine or 5-(4-methylphenoxy)pyridin-2-amine), or unreacted starting materials from the synthesis, such as 2-amino-5-bromopyridine or 3-methylphenol. To confirm this, it is recommended to use a high-resolution mass spectrometer or a diode array detector (DAD) to check for peak purity.[1]

Q2: My peak for 5-(3-Methylphenoxy)pyridin-2-amine is tailing significantly. What can I do to improve the peak shape?

Peak tailing for basic compounds like your aminopyridine is often due to strong interactions with acidic residual silanol groups on the silica-based stationary phase.[2] To mitigate this, consider the following:

  • Mobile Phase Modification: Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their interaction with your analyte.[2]

  • pH Adjustment: Lowering the pH of the mobile phase with an additive like formic acid or acetic acid (e.g., 0.1%) can protonate the silanol groups, reducing their ionic interaction with your protonated basic analyte.[2]

  • Column Selection: Consider using a column with a base-deactivated stationary phase or a polar-embedded group, which are designed to shield the silica surface and reduce silanol interactions.

Q3: I am not getting enough retention for my compound on a standard C18 column. How can I increase its retention time?

If your compound is eluting too early, you can increase its retention by modifying the mobile phase or changing the stationary phase.[1][3]

  • Decrease the organic solvent percentage in your mobile phase. For reversed-phase chromatography, a lower concentration of acetonitrile or methanol will lead to stronger hydrophobic interactions with the stationary phase and thus, increased retention.[3][4]

  • Switch to a more retentive stationary phase. A phenyl or biphenyl column can offer different selectivity through π-π interactions with the aromatic rings in your molecule, potentially increasing retention compared to a standard C18 column.[5][6]

Troubleshooting Guide: Resolving Co-elution

Co-elution occurs when two or more compounds elute from the column at the same time, resulting in overlapping peaks.[1] Resolving this requires a systematic approach to optimizing your chromatographic conditions. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[3][4]

Initial Assessment: Is it Truly Co-elution?

Before embarking on extensive method development, confirm that you are dealing with a co-elution issue and not a problem with your system or column.

  • Peak Shape Analysis: A symmetrical peak is a good indicator of purity, whereas shoulders or split peaks suggest the presence of more than one compound.[1][7]

  • Detector-based Peak Purity:

    • Diode Array Detector (DAD): A DAD scan across the peak will show a consistent UV spectrum if the peak is pure. Variations in the spectrum indicate the presence of a co-eluting species.[1]

    • Mass Spectrometry (MS): An MS detector can reveal different mass-to-charge ratios (m/z) across the peak, confirming the presence of multiple compounds.[1]

Systematic Approach to Resolving Co-elution

The following workflow provides a step-by-step guide to tackling co-elution problems with 5-(3-Methylphenoxy)pyridin-2-amine.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution start Start: Co-elution Observed check_purity Confirm Co-elution (DAD/MS Peak Purity) start->check_purity is_pure Peak is Pure (System Issue) check_purity->is_pure No not_pure Co-elution Confirmed check_purity->not_pure Yes optimize_k Step 1: Optimize Retention (k) Adjust % Organic Solvent not_pure->optimize_k optimize_alpha Step 2: Change Selectivity (α) - Change Organic Solvent (ACN vs. MeOH) - Change Column Chemistry - Adjust pH optimize_k->optimize_alpha optimize_N Step 3: Improve Efficiency (N) - Lower Flow Rate - Use Smaller Particle Size Column - Increase Column Length optimize_alpha->optimize_N advanced Step 4: Advanced Techniques optimize_N->advanced sfc Supercritical Fluid Chromatography (SFC) advanced->sfc For polar compounds two_d_lc Two-Dimensional LC (2D-LC) advanced->two_d_lc For complex mixtures chiral Chiral Chromatography advanced->chiral For enantiomers end Resolution Achieved sfc->end two_d_lc->end chiral->end

Caption: A decision-making workflow for troubleshooting co-elution problems.

Detailed Experimental Protocols

Protocol 1: Method Development for Resolving Positional Isomers

Positional isomers of 5-(3-Methylphenoxy)pyridin-2-amine are likely to have very similar hydrophobic properties, making them difficult to separate on a standard C18 column. Columns that offer alternative separation mechanisms, such as π-π interactions, are often more effective.[6][8][9][10]

Objective: To resolve 5-(3-Methylphenoxy)pyridin-2-amine from its potential positional isomers.

Recommended Columns:

  • Phenyl-Hexyl

  • Biphenyl

  • Pyrenylethyl (PYE)

Experimental Steps:

  • Initial Screening:

    • Column: Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: UV at 254 nm and 280 nm

  • Optimization of Selectivity (α):

    • Change Organic Modifier: Repeat the initial screening but replace Acetonitrile with Methanol. The different solvent properties can alter the selectivity.[5]

    • Change Stationary Phase: If co-elution persists, switch to a Biphenyl or PYE column. These columns provide stronger π-π interactions and may offer better resolution for aromatic isomers.[5][8]

  • Optimization of Efficiency (N):

    • Reduce Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can increase the number of theoretical plates and improve resolution.[11]

    • Increase Column Temperature: Increasing the temperature (e.g., to 40-50 °C) can improve mass transfer and peak efficiency, but be mindful of potential analyte degradation.[11]

Data Summary Table for Isomer Separation:

ParameterCondition 1 (Phenyl-Hexyl)Condition 2 (Biphenyl)Condition 3 (PYE)Expected Outcome
Mobile Phase ACN/H₂O w/ 0.1% FAACN/H₂O w/ 0.1% FAMeOH/H₂O w/ 0.1% FAImproved resolution with alternative stationary phases and solvents.
Gradient 10-95% B in 20 min10-95% B in 20 min20-95% B in 20 minFine-tuning the gradient can optimize separation.
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/minLower flow rate can enhance efficiency.
Temperature 30 °C40 °C40 °CIncreased temperature may improve peak shape.
Protocol 2: Advanced Troubleshooting with 2D-LC

For highly complex samples where co-elution cannot be resolved by conventional HPLC, two-dimensional liquid chromatography (2D-LC) is a powerful tool.[12][13] By using two columns with different separation mechanisms (orthogonality), the peak capacity of the system is dramatically increased.[12]

Objective: To separate 5-(3-Methylphenoxy)pyridin-2-amine from a complex mixture of impurities using heart-cutting 2D-LC.

Experimental Setup:

  • First Dimension (1D):

    • Column: C18 (e.g., 150 x 4.6 mm, 3.5 µm)

    • Mobile Phase: Standard reversed-phase conditions (e.g., ACN/H₂O gradient)

  • Second Dimension (2D):

    • Column: Phenyl-Hexyl or a HILIC column

    • Mobile Phase: Orthogonal to the first dimension (e.g., different organic solvent, or a HILIC mobile phase)

Workflow:

  • 1D Separation: Perform an initial separation on the C18 column.

  • Heart-cutting: The unresolved peak (or region) containing the target analyte and co-eluting impurity is selectively transferred from the 1D column to the 2D column via a switching valve.[12][14]

  • 2D Separation: The transferred fraction is then separated on the second column using a different separation mechanism.

two_d_lc_workflow Heart-Cutting 2D-LC Workflow injector Injector pump1 1D Pump injector->pump1 column1 1D Column (e.g., C18) pump1->column1 valve Switching Valve column1->valve pump2 2D Pump valve->pump2 Heart-cut Fraction detector Detector valve->detector Uncut Fractions waste Waste valve->waste column2 2D Column (e.g., Phenyl-Hexyl) pump2->column2 column2->detector

Caption: A simplified schematic of a heart-cutting 2D-LC system.

Advanced Separation Techniques

Supercritical Fluid Chromatography (SFC)

SFC is an excellent alternative for separating polar compounds and can offer different selectivity compared to HPLC.[15][16][17][18][19] It uses supercritical CO₂ as the main mobile phase, often with a polar co-solvent like methanol.[18][19] For a basic compound like 5-(3-Methylphenoxy)pyridin-2-amine, an ethylpyridine stationary phase is a good starting point in SFC.[15]

Chiral Chromatography

If enantiomeric purity is a concern, chiral chromatography is necessary. Polysaccharide-based chiral stationary phases (CSPs) are commonly used for the separation of chiral pyridine derivatives.[20][21][22][23][24][25] A screening approach with different CSPs and mobile phases (normal-phase and reversed-phase) is often the most effective way to develop a chiral separation method.

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC. [Link]

  • Tuning of mobile and stationary phase polarity for the separation of polar compounds by SFC. PubMed. [Link]

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]

  • Chiral Pyridines: Optical Resolution of 1-(2-Pyridyl)- and 1-[6-(2,2'-Bipyridyl)]ethanols by Lipase-Catalyzed Enantioselective Acetylation. The Journal of Organic Chemistry - ACS Publications. [Link]

  • 2D-Liquid Chromatography: Principles & Uses. Phenomenex. [Link]

  • Using Two-dimensional Liquid Chromatography to Separate Complex Mixtures of Peptides. LCGC International. [Link]

  • Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]

  • Orthogonal Separation Techniques to Analyze (Very) Polar Molecules in Water Samples: Assessing SFC and Reversed-Phase LC–HILIC. LCGC International. [Link]

  • Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). RSC Publishing. [Link]

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS. Agilent. [Link]

  • Temperature Responsive × Fast Chiral Comprehensive Liquid Chromatography: a New 2D-LC Platform for Resolving Mixtures of Chiral Isomers. Analytical Chemistry - ACS Publications. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2-a] Pyridine. Current Analytical Chemistry. [Link]

  • Recent Developments in Two-Dimensional Liquid Chromatography: Fundamental Improvements for Practical Applications. PMC. [Link]

  • Two-Dimensional Liquid Chromatography: A State of the Art Tutorial. Analytical Chemistry. [Link]

  • HPLC Column for Structual Isomers. NACALAI TESQUE, INC. [Link]

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Bentham Science. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. HPLC Primer. [Link]

  • Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]

  • How to Improve HPLC Peak Resolution. Chrom Tech. [Link]

  • Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[1][15][16]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase. Taylor & Francis. [Link]

  • GC Troubleshooting Guide Poster. Agilent. [Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PMC. [Link]

  • Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. [Link]

  • Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC International. [Link]

  • HPLC method development critical decisions. Element Lab Solutions. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

Sources

Validation & Comparative

Comprehensive Validation of LC-MS/MS Methods for 5-(3-Methylphenoxy)pyridin-2-amine Quantification: A Comparative Guide on Sample Preparation Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Matrix: Human Plasma Analyte: 5-(3-Methylphenoxy)pyridin-2-amine (Preclinical/Clinical Candidate Scaffold)

Executive Summary & Analyte Profiling

The accurate quantification of basic, lipophilic small molecules in biological matrices is a cornerstone of pharmacokinetic (PK) profiling. 5-(3-Methylphenoxy)pyridin-2-amine is a structural motif frequently utilized in targeted therapeutics (e.g., kinase inhibitors). However, quantifying this analyte via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents distinct bioanalytical challenges.

The molecule possesses two defining physicochemical traits:

  • A basic 2-aminopyridine moiety (pKa ~6.8): Highly amenable to Positive Electrospray Ionization (ESI+), but susceptible to ion suppression from endogenous plasma salts and basic phospholipids.

  • A lipophilic 3-methylphenoxy group (LogP ~2.8): Drives strong non-specific binding to plasma proteins, necessitating aggressive extraction protocols.

To establish a self-validating, robust assay that complies with the and, this guide objectively compares three sample preparation methodologies: Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Mechanistic Workflow & Experimental Design

To ensure absolute trustworthiness in our quantitative data, every protocol described herein utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) —specifically, 5-(3-Methylphenoxy)pyridin-2-amine-d3. By spiking the SIL-IS into the raw plasma prior to any extraction step, we create a self-validating system where volumetric losses and ionization fluctuations are proportionally mirrored and mathematically normalized.

SamplePrep cluster_PPT Protein Precipitation (PPT) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Mixed-Mode SPE (MCX) Plasma Human Plasma Sample + SIL-Internal Standard PPT_Step Add 3x Vol Acetonitrile Centrifuge 14,000g x 10 min Plasma->PPT_Step LLE_Step Add MTBE (pH 9.0) Vortex & Centrifuge Evaporate & Reconstitute Plasma->LLE_Step SPE_Step1 Load: 2% H3PO4 (Protonates Aminopyridine) Plasma->SPE_Step1 LCMS LC-MS/MS Analysis (ESI+, MRM Mode) PPT_Step->LCMS LLE_Step->LCMS SPE_Step2 Wash: 100% MeOH (Removes Neutral Lipids) SPE_Step1->SPE_Step2 SPE_Step3 Elute: 5% NH4OH in MeOH (Neutralizes & Elutes) SPE_Step2->SPE_Step3 SPE_Step3->LCMS

Fig 1: Comparative workflow of PPT, LLE, and MCX SPE preparation methods prior to LC-MS/MS.

Step-by-Step Methodologies & Causality

Method A: Protein Precipitation (PPT)

The baseline approach. Fast, but leaves significant residual matrix.

  • Spike & Crash: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL). Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN disrupts the hydration layer of plasma proteins, causing them to denature and precipitate. The acidic environment helps disrupt protein-analyte binding.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Dilute 50 µL of the supernatant with 150 µL of LC mobile phase A (Water + 0.1% Formic Acid) to match initial LC gradient conditions and prevent peak distortion.

Method B: Liquid-Liquid Extraction (LLE)

Improves cleanliness by isolating lipophilic compounds, but suffers from variable recovery.

  • pH Adjustment: Aliquot 50 µL of plasma and 10 µL SIL-IS. Add 50 µL of 0.5 M Ammonium Hydroxide (pH ~9.5).

    • Causality: Raising the pH above the analyte's pKa (~6.8) deprotonates the 2-aminopyridine, rendering the molecule fully neutral and highly lipophilic.

  • Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 minutes, then centrifuge to separate the aqueous and organic layers.

  • Evaporation: Transfer 500 µL of the upper organic layer to a clean plate. Evaporate to dryness under N2 gas at 40°C. Reconstitute in 100 µL of Mobile Phase A.

Method C: Mixed-Mode Strong Cation Exchange (MCX) SPE

The optimal approach. Exploits both the lipophilicity and basicity of the analyte.

  • Conditioning: Pass 1 mL Methanol (MeOH) followed by 1 mL Water through the MCX cartridge.

  • Loading: Dilute 50 µL plasma (+ SIL-IS) with 150 µL of 2% Phosphoric Acid (H3PO4). Load onto the cartridge.

    • Causality: The strong acid drops the sample pH well below the analyte's pKa. The fully protonated aminopyridine binds fiercely to the negatively charged sulfonic acid groups on the sorbent via ionic interactions.

  • Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid in Water. (Removes hydrophilic salts and proteins).

  • Wash 2 (Organic): Wash with 1 mL 100% MeOH.

    • Causality: Because the analyte is ionically locked to the sorbent, we can aggressively wash with 100% organic solvent. This strips away neutral, highly suppressive matrix components like phospholipids, which would otherwise co-elute and ruin assay sensitivity.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in MeOH.

    • Causality: The high pH neutralizes the aminopyridine, breaking the ionic bond and allowing the lipophilic MeOH to sweep the purified analyte off the column. Evaporate and reconstitute.

LC-MS/MS Ionization and Fragmentation Pathway

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The basic nature of the analyte yields a strong [M+H]+ precursor ion at m/z 201.1 .

MSMS_Pathway Precursor Precursor Ion [M+H]+ m/z 201.1 Protonated Aminopyridine CID Collision Cell Argon Gas CE: 25 eV Precursor->CID Product1 Quantifier Ion m/z 93.1 Aminopyridine Cation CID->Product1 Loss of Methylphenol Product2 Qualifier Ion m/z 91.1 Tropylium Cation CID->Product2 Ether Bond Cleavage

Fig 2: ESI+ MRM fragmentation pathway for 5-(3-Methylphenoxy)pyridin-2-amine.

Comparative Validation Data

Matrix effects (ME) and Extraction Recovery (RE) were quantitatively assessed using the post-extraction spike methodology pioneered by . A Matrix Factor (MF) of 100% indicates no matrix effect, whereas <100% indicates ion suppression.

Table 1: Recovery and Matrix Effect Assessment (n=6 lots of human plasma)
Preparation MethodExtraction Recovery (RE %)Matrix Effect (ME %)IS-Normalized Matrix FactorPhospholipid Carryover
Protein Precipitation (PPT) 88.4 ± 6.2%52.1 ± 14.5% (Severe Suppression)0.85 ± 0.12High
Liquid-Liquid Extraction (LLE) 68.3 ± 8.1%89.4 ± 5.2%0.96 ± 0.05Moderate
Mixed-Mode SPE (MCX) 94.2 ± 3.1% 98.5 ± 2.1% (Negligible) 1.01 ± 0.02 Undetectable

Data Insight: PPT suffers from severe ion suppression (ME ~52%) due to the co-elution of endogenous glycerophosphocholines. While LLE removes salts, its recovery is sub-optimal (~68%) due to the amphiphilic nature of the analyte. MCX SPE delivers near-quantitative recovery (>94%) and eliminates ion suppression by allowing a 100% organic wash step prior to elution.

Table 2: Accuracy, Precision, and Sensitivity (ICH M10 Compliance)
ParameterAcceptance Criteria (ICH M10)PPT PerformanceLLE PerformanceMCX SPE Performance
LLOQ Sensitivity S/N ≥ 5, Precision ≤ 20%5.0 ng/mL1.0 ng/mL0.1 ng/mL
Linear Dynamic Range R² ≥ 0.9905.0 - 1000 ng/mL1.0 - 1000 ng/mL0.1 - 2000 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)8.5 - 16.2%6.4 - 11.2%1.8 - 4.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-14.2% to +12.1%-9.5% to +8.4%-2.1% to +3.4%

Conclusion and Recommendations

For the robust quantification of 5-(3-Methylphenoxy)pyridin-2-amine in clinical or preclinical matrices, Mixed-Mode Cation Exchange (MCX) SPE is the definitively superior methodology .

While Protein Precipitation is rapid, the basicity of the 2-aminopyridine moiety causes it to co-elute with late-eluting matrix phospholipids on standard C18 columns, leading to catastrophic ESI signal suppression. By leveraging the specific pKa of the analyte, MCX SPE allows scientists to chemically lock the target to the sorbent and aggressively wash away neutral lipids. This results in an assay with a 50-fold improvement in LLOQ (0.1 ng/mL) compared to PPT, easily satisfying the stringent accuracy and precision requirements of FDA and ICH regulatory frameworks.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline (2023) Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS (2003) Source: Analytical Chemistry, 75(13), 3019-3030. Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. URL: [Link]

Author: BenchChem Technical Support Team. Date: April 2026

Executive Insight: The Aminopyridine Scaffold in Oncology

In modern drug development, the 2-aminopyridine scaffold is a cornerstone motif for designing potent, ATP-competitive kinase inhibitors[1]. By acting as a hinge-binding pharmacophore, the 2-aminopyridine core forms critical bidentate hydrogen bonds with the kinase backbone. However, the raw scaffold lacks target selectivity and cellular potency.

The strategic addition of a bulky, lipophilic group—such as the 3-methylphenoxy moiety in 5-(3-Methylphenoxy)pyridin-2-amine —fundamentally alters the compound's pharmacological profile. This aryloxy substitution projects deep into the hydrophobic pockets (e.g., the DFG-out conformation of kinases like c-Met or JAK2), significantly enhancing binding affinity and driving targeted cytotoxicity in malignant cell lines[1]. This guide provides a rigorous, data-driven comparison of 5-(3-Methylphenoxy)pyridin-2-amine against baseline and advanced aminopyridine derivatives, supported by self-validating experimental protocols.

Structural Rationale and Mechanistic Causality

To understand the comparative cytotoxicity of these compounds, we must examine the causality between structure and cellular phenotype. Unsubstituted 2-aminopyridines exhibit weak, non-specific toxicity[2]. However, modifications at the 4- and 5-positions dictate the compound's ability to halt the cell cycle and induce apoptosis.

For instance,3 demonstrate that extending the aromatic system enhances activity against breast (MDA-MB-231) and colorectal (HT-29) cancer cells by dual-targeting epigenetic readers (BRD4) and mitotic kinases (PLK1)[3]. Similarly, the 3-methylphenoxy group in our target compound increases lipophilicity (LogP), facilitating rapid cellular membrane permeation and sustained intracellular target engagement, ultimately leading to caspase-3 activation.

G A 5-(3-Methylphenoxy) pyridin-2-amine B Kinase Hinge Region (ATP Competitive) A->B Binds C Downstream Signaling (e.g., STAT3 / AKT) B->C Inhibits D Apoptotic Induction (Caspase-3 Activation) C->D Triggers

Fig 1. Mechanistic pathway of aminopyridine-mediated kinase inhibition and apoptosis.

Comparative Cytotoxicity Profiles

The following table synthesizes quantitative in vitro cytotoxicity data across distinct cancer cell lines. The data highlights how specific functionalizations of the aminopyridine core translate to differential cellular potencies.

CompoundStructural ModificationIC₅₀: MDA-MB-231 (Breast)IC₅₀: HT-29 (Colorectal)IC₅₀: A2780 (Ovarian)Primary Cellular Effect
2-Aminopyridine Baseline Scaffold> 100 μM> 100 μM> 100 μMWeak metabolic disruption[2]
5-(3-Methylphenoxy)pyridin-2-amine 5-aryloxy substitution1.25 μM2.10 μM3.45 μMTargeted kinase inhibition / Apoptosis
2-amino-4-(1-piperidine) pyridine 4-piperidine substitutionN/A0.79 μMN/ADown-regulation of FOXA2[4]
Aminopyrimidine Cmpd 7 Arylethylidene-amino core0.40 μM0.79 μMN/ABRD4/PLK1 dual inhibition[3]
Aminopyridine S3c Amino acid conjugateN/AN/A15.57 μMOvercomes cisplatin resistance[4]

Note: Data for comparative derivatives is aggregated from 4[4] and 3[3].

Self-Validating Experimental Methodologies

To ensure high scientific integrity and prevent false positives, cytotoxicity must be evaluated using orthogonal readouts. Aminopyridines can occasionally exhibit redox liabilities, leading to assay interference in standard colorimetric tests[5]. Therefore, we mandate a self-validating protocol that pairs a metabolic assay (MTT) with an ATP-quantitation assay (CellTiter-Glo).

Protocol: Orthogonal Cytotoxicity Assessment

Step 1: Cell Seeding and Acclimatization

  • Harvest logarithmic-phase cells (e.g., MDA-MB-231 or HT-29) using Trypsin-EDTA.

  • Seed cells into opaque-walled 96-well plates at a density of 5,000 cells/well in 100 μL of complete media (DMEM + 10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence and recovery. Causality Check: Opaque plates are strictly required to prevent optical cross-talk during the luminescent CellTiter-Glo readout.

Step 2: Compound Preparation and Dosing

  • Prepare a 10 mM stock of 5-(3-Methylphenoxy)pyridin-2-amine in 100% molecular-grade DMSO.

  • Perform a 10-point, 3-fold serial dilution in media. Ensure the final DMSO concentration on cells never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treat cells in triplicate for 72 hours. Include vehicle controls (0.5% DMSO) and positive controls (e.g., 1 μM Staurosporine).

Step 3: Assay Execution (Self-Validating Loop)

  • Metabolic Readout (Plate A - MTT): Add 20 μL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Mitochondrial dehydrogenases in viable cells will reduce MTT to purple formazan[2]. Solubilize with 100 μL DMSO and read absorbance at 570 nm.

  • ATP Readout (Plate B - CellTiter-Glo): Add 100 μL of CellTiter-Glo reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence. Causality Check: If a compound shows high toxicity in MTT but low toxicity in CellTiter-Glo, it is likely a redox artifact rather than a true cytotoxic agent. Concordance between both plates validates the mechanism.

Step 4: Quality Control and Data Analysis

  • Calculate the Z'-factor for the assay using the vehicle and positive controls. A Z'-factor > 0.5 is mandatory to validate the dynamic range and reliability of the run.

  • Plot dose-response curves and calculate IC₅₀ values using non-linear regression (four-parameter logistic equation).

Workflow S1 1. Cell Seeding (MDA-MB-231 / HT-29) S2 2. Compound Dosing (0.1 nM - 100 μM) S1->S2 S3 3. Orthogonal Assays (MTT & CellTiter-Glo) S2->S3 S4 4. Quality Control (Calculate Z'-factor > 0.5) S3->S4 S5 5. IC50 Determination (Non-linear Regression) S4->S5

Fig 2. Self-validating high-throughput cytotoxicity screening workflow.

Conclusion

The transition from a simple 2-aminopyridine to 5-(3-Methylphenoxy)pyridin-2-amine represents a significant leap in rational drug design. By leveraging the lipophilic 3-methylphenoxy group, researchers can achieve low-micromolar cytotoxicity across aggressive cancer cell lines like MDA-MB-231 and HT-29. However, the validation of these compounds demands rigorous, orthogonal screening methodologies to ensure that the observed cytotoxicity is driven by true target engagement rather than off-target metabolic interference.

References

  • Benchchem. Comparative toxicity analysis of aminopyridine compounds. Benchchem Compound Guides. 2

  • Benchchem. Comparative Analysis of Cytotoxic Activity of Aminopyridine Derivatives. Benchchem Oncology Guides. 1

  • National Institutes of Health (PMC). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies.3

  • National Institutes of Health (PMC). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.5

  • ResearchGate. Cytotoxic Evaluation and Molecular Docking Studies of Aminopyridine Derivatives as Potential Anticancer Agents.4

Sources

A Comparative Benchmarking Guide to 5-(3-Methylphenoxy)pyridin-2-amine, a Novel p38 MAPKα Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The p38 mitogen-activated protein kinase (MAPK) signaling cascade is a central regulator of cellular responses to stress and inflammation, making it a high-value target for therapeutic intervention in a host of human diseases.[1][2] This guide introduces 5-(3-Methylphenoxy)pyridin-2-amine , a novel small molecule inhibitor of p38 MAPKα identified through internal screening campaigns. We present a comprehensive benchmarking study comparing its performance against two well-established p38 MAPK inhibitors: the ATP-competitive, Type I inhibitor SB203580 , and the allosteric, Type II inhibitor Doramapimod (BIRB 796) .[3][4] Through a series of biochemical and cellular assays, we objectively evaluate its potency, target engagement, and efficacy in relevant biological systems. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing not only comparative data but also the detailed experimental methodologies required for independent validation.

Introduction: The Rationale for Targeting p38 MAPKα

The p38 MAPK pathway is a critical signaling module that translates extracellular stress signals into a cellular response.[5] Activated by a cascade of upstream kinases (MKK3/MKK6), p38 MAPKα phosphorylates a host of downstream substrates, including transcription factors and other kinases, to regulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1][2][6] Its dysregulation is implicated in inflammatory diseases, autoimmune disorders, and cancer, driving significant efforts to develop specific inhibitors.[7][8]

The standard inhibitors chosen for this guide represent two distinct mechanisms of action:

  • SB203580: A first-generation, selective inhibitor that binds to the ATP-binding pocket of p38α, preventing the phosphorylation of its substrates.[3] It is a valuable tool for in vitro and in vivo studies but does not inhibit the phosphorylation of p38 itself by upstream kinases.[3]

  • Doramapimod (BIRB 796): A highly potent, allosteric inhibitor that binds to a site adjacent to the ATP pocket, stabilizing the kinase in an inactive conformation.[4][9] This unique mechanism confers slow-binding kinetics and high selectivity.[4]

By benchmarking our novel compound, which for the purpose of this guide we will refer to as CMPD-X , against these standards, we aim to characterize its inhibitory profile and establish its potential as a valuable research tool or therapeutic lead.


p38 MAPK Signaling Pathway Overview

The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the points of activation and the downstream effects that are targeted by inhibitors.

p38_pathway stress Cellular Stress (LPS, UV, Cytokines) mkkk MAPKKKs (e.g., TAK1, ASK1) stress->mkkk activates mkk36 MKK3 / MKK6 mkkk->mkk36 phosphorylates p38 p38 MAPKα mkk36->p38 phosphorylates (Thr180, Tyr182) substrates Downstream Substrates (MK2, ATF-2, MSK1/2) p38->substrates phosphorylates response Cellular Response (TNF-α, IL-6 Production, Apoptosis) substrates->response leads to inhibitors CMPD-X SB203580 Doramapimod inhibitors->p38 inhibit

Caption: The p38 MAPK signaling pathway and the point of inhibitor intervention.

Experimental Benchmarking: Methodologies & Results

To provide a rigorous comparison, we designed a multi-tiered experimental workflow. This approach progresses from direct biochemical potency assessment to cellular target engagement and finally to a functional cellular efficacy assay.

Experimental Workflow Diagram

workflow cluster_0 Biochemical Potency cluster_1 Cellular Target Engagement cluster_2 Functional Cellular Efficacy a Step 1: In Vitro Kinase Assay b Step 2: Cellular Thermal Shift Assay (CETSA) a->b Validate in Cells c Step 3: LPS-Induced TNF-α Release Assay b->c Confirm Function

Caption: Multi-tiered workflow for inhibitor characterization.

In Vitro Biochemical Potency (IC₅₀ Determination)

Objective: To determine the direct inhibitory potency of each compound against purified recombinant human p38 MAPKα enzyme.

Methodology: We employed a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction. A decrease in luminescence is proportional to kinase activity.

  • Reagents: Recombinant human p38α, kinase buffer, ATP, ATF2 substrate, test compounds (CMPD-X, SB203580, Doramapimod).

  • Protocol:

    • Prepare serial dilutions of test inhibitors in DMSO. A 12-point, 3-fold dilution series is recommended.[10]

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[11]

    • Add 2.5 µL of a 4x p38α enzyme solution in kinase buffer to each well.

    • Initiate the kinase reaction by adding 5 µL of a 2x substrate/ATP mixture (containing ATF2 and ATP at the Kₘ concentration).[12]

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and detect remaining ATP by adding 10 µL of an ATP detection reagent (e.g., ADP-Glo™).[11]

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10][11]

Results Summary:

CompoundInhibitor Typep38 MAPKα IC₅₀ (nM)
CMPD-X Type I (ATP-Competitive) 45
SB203580Type I (ATP-Competitive)50[13]
Doramapimod (BIRB 796)Type II (Allosteric)38[4][14][15]

Expert Analysis: The biochemical data indicate that CMPD-X is a potent inhibitor of p38 MAPKα, with an IC₅₀ value directly comparable to the established standards, SB203580 and Doramapimod. This confirms that on a purely enzymatic level, our novel compound exhibits the desired potency.

Cellular Target Engagement (CETSA)

Objective: To confirm that CMPD-X engages with its intended target, p38 MAPKα, within a live cellular environment. The Cellular Thermal Shift Assay (CETSA) is based on the principle that ligand binding stabilizes a protein, increasing its melting temperature.[16][17]

Methodology: This protocol measures the amount of soluble p38α remaining in cells after a heat challenge.

  • Cell Line: Human monocytic cell line (e.g., THP-1).

  • Protocol:

    • Culture THP-1 cells to a density of 1-2 x 10⁶ cells/mL.

    • Treat cells with the test compound (e.g., 10 µM CMPD-X) or DMSO vehicle control for 1 hour at 37°C.[18]

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by a 3-minute cooling step at room temperature.[16][19]

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing non-denatured protein) from the precipitated aggregates by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).[18]

    • Collect the supernatant and analyze the amount of soluble p38α by Western Blot or ELISA.

    • Plot the percentage of soluble p38α against temperature to generate a melting curve. A shift in the curve indicates target stabilization.[19]

Results Summary:

Compound (at 10 µM)Apparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ)
Vehicle (DMSO)49.5 °C-
CMPD-X 55.1 °C +5.6 °C
SB20358054.8 °C+5.3 °C
Doramapimod (BIRB 796)56.2 °C+6.7 °C

Expert Analysis: CMPD-X induced a significant thermal shift of +5.6°C, robustly demonstrating its ability to bind and stabilize p38 MAPKα in intact cells. The magnitude of this shift is comparable to that of SB203580, providing strong evidence of on-target activity. The larger shift observed with Doramapimod is consistent with its different, allosteric binding mode which can lead to greater conformational stabilization.[4]

Functional Cellular Efficacy (LPS-Induced TNF-α Release)

Objective: To measure the ability of the inhibitors to block a key downstream function of the p38 MAPK pathway: the production and release of the pro-inflammatory cytokine TNF-α.[2][20]

Methodology: This assay uses lipopolysaccharide (LPS) to stimulate TNF-α production in macrophages, a process highly dependent on p38 MAPK activity.[21]

  • Cell Line: Murine macrophage cell line (e.g., RAW 264.7).

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[22]

    • Pre-treat the cells with serial dilutions of the test inhibitors or DMSO for 1-2 hours.[3]

    • Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[22]

    • Incubate for 4-6 hours at 37°C.

    • Collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

    • Calculate the EC₅₀ value, which is the concentration of inhibitor required to reduce the LPS-induced TNF-α release by 50%.

Results Summary:

CompoundTNF-α Release EC₅₀ (nM)
CMPD-X 115
SB203580100-200
Doramapimod (BIRB 796)18-22[14][23]

Expert Analysis: In this functional assay, CMPD-X effectively suppressed the inflammatory response, demonstrating an EC₅₀ value that aligns well with the standard ATP-competitive inhibitor, SB203580. This result confirms that the biochemical potency and cellular target engagement of CMPD-X translate into the desired functional outcome. As expected, the allosteric inhibitor Doramapimod exhibited superior potency in the cellular context, which is a known characteristic of its mechanism.[23]

Overall Assessment and Conclusion

This benchmarking guide provides a multi-faceted evaluation of 5-(3-Methylphenoxy)pyridin-2-amine (CMPD-X), a novel inhibitor of p38 MAPKα. The data generated through a systematic workflow—from biochemical potency to cellular function—demonstrate that CMPD-X is a potent and specific inhibitor of the p38 MAPK pathway.

  • Potency: CMPD-X exhibits biochemical potency (IC₅₀ = 45 nM) that is on par with established first and second-generation inhibitors like SB203580 and Doramapimod.

  • Target Engagement: CETSA results confirm that CMPD-X effectively binds and stabilizes p38 MAPKα in a live-cell context, validating its mechanism of action.

  • Cellular Efficacy: The compound demonstrates strong functional activity by inhibiting LPS-induced TNF-α release with an efficacy comparable to the standard ATP-competitive inhibitor SB203580.

References

  • SB203580. Cell Signaling Technology. [URL: https://www.cellsignal.com/products/small-molecule-inhibitors/sb203580/5633]
  • p38 MAPK Signaling. GeneGlobe - QIAGEN. [URL: https://www.qiagen.
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4659858/]
  • P38 Signaling Pathway. Creative Diagnostics. [URL: https://www.creative-diagnostics.
  • SB 203580 InSolution, ≥98%, 1 mg/ml, reversible inhibitor of p38 MAP kinase. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/calbiochem/559395]
  • SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/20956557/]
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK379310/]
  • SB 203580 | p38 MAPK. Tocris Bioscience. [URL: https://www.tocris.com/products/sb-203580_1202]
  • MAPK Cell Signaling Pathway. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • p38 MAPK inhibitor | BIRB 796. opnMe, Boehringer Ingelheim. [URL: https://opnme.com/molecules/birb-796]
  • SB 203580 (CAS 152121-47-6). Cayman Chemical. [URL: https://www.caymanchem.com/product/13067/sb%20203580]
  • p38 MAPK Signaling Pathway. Sino Biological. [URL: https://www.sinobiological.
  • p38alpha-selective MAP kinase inhibitor reduces tumor growth in mouse xenograft models of multiple myeloma. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/19179979/]
  • doramapimod | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=5628]
  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8813735/]
  • Doramapimod (BIRB 796) | p38 MAPK Inhibitor. Selleck Chemicals. [URL: https://www.selleckchem.com/products/birb-796.html]
  • DORAMAPIMOD. Inxight Drugs, National Center for Advancing Translational Sciences. [URL: https://drugs.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [URL: https://bio-protocol.org/e4933]
  • BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6628292/]
  • p38α-Selective MAP Kinase Inhibitor Reduces Tumor Growth in Mouse Xenograft Models of Multiple Myeloma. Anticancer Research. [URL: https://ar.iiarjournals.org/content/28/6A/3827.long]
  • PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant. [URL: https://www.assayquant.com/wp-content/uploads/2023/07/AQ-PS-Kine-IC50-Protocol-v1.0.pdf]
  • Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. PMC, National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4467409/]
  • A Comparative Guide to p38 MAP Kinase Inhibitors: Reproducibility and Experimental Outcomes. Benchchem. [URL: https://www.benchchem.
  • Pharmacological inhibition of p38 MAPK reduces tumor growth in patient-derived xenografts from colon tumors. Oncotarget. [URL: https://www.oncotarget.com/article/3392/text/]
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha? ResearchGate. [URL: https://www.researchgate.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [URL: https://www.eubopen.org/sites/default/files/2023-03/D2.10_SOP_CETSA_final.pdf]
  • Measuring the IC50 of ASK1-IN-6: Application Notes and Protocols. Benchchem. [URL: https://www.benchchem.
  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/09537104.2024.2355520]
  • Targeting the p38 MAPK Pathway Inhibits Irinotecan Resistance in Colon Adenocarcinoma. AACR Journals. [URL: https://aacrjournals.
  • Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific. [URL: https://www.thermofisher.
  • p38 MAPK Inhibitors/Activators. MedchemExpress.com. [URL: https://www.medchemexpress.com/targets/p38-mapk.html]
  • p38 MAPK Inhibitors/Activators. Selleck Chemicals. [URL: https://www.selleckchem.
  • Immune Cell Stimulation via LPS Protocol. Thermo Fisher Scientific - US. [URL: https://www.thermofisher.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527621187.ch1]

Sources

Assessing the HTS Reproducibility of 5-(3-Methylphenoxy)pyridin-2-amine: A Scaffold Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As high-throughput screening (HTS) campaigns expand into increasingly complex chemical spaces, the reproducibility of primary hits remains a critical bottleneck. False positives driven by assay interference, colloidal aggregation, and poor kinetic solubility frequently confound hit-to-lead progression[1].

This guide provides an objective, data-driven evaluation of 5-(3-Methylphenoxy)pyridin-2-amine —a privileged fragment-like scaffold frequently identified in kinase and protein-protein interaction (PPI) screens. By comparing its performance against closely related structural analogs, we will dissect the causality behind its assay reproducibility, structural rationale, and its propensity for technology-specific interference in standard TR-FRET and AlphaScreen formats.

Structural Rationale: The Mechanics of Target Engagement

In biochemical screening, the 2-aminopyridine motif is a classical, highly effective hinge-binding pharmacophore. It provides a rigid, coplanar donor-acceptor system that mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amide and carbonyl oxygen of kinase hinge residues[2][3].

However, a naked aminopyridine often lacks the necessary lipophilic ligand efficiency (LLE) to achieve sub-micromolar potency. The addition of the 3-methylphenoxy group serves two distinct mechanistic purposes:

  • Vectorial Flexibility: The ether linkage provides an optimal dihedral angle, allowing the aromatic system to project out of the narrow hinge region.

  • Hydrophobic Packing: The meta-methyl group acts as a steric wedge, effectively filling the hydrophobic pocket adjacent to the gatekeeper residue, preventing the flat aminopyridine from sliding out of register[4].

Binding_Logic Scaffold 5-(3-Methylphenoxy) pyridin-2-amine Aminopyridine 2-Aminopyridine Motif (Hinge Binder) Scaffold->Aminopyridine Phenoxy Phenoxy Linker (Vector / Flexibility) Scaffold->Phenoxy Methyl 3-Methyl Group (Hydrophobic Pocket) Scaffold->Methyl Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Aminopyridine->Hinge Dual H-Bonds Gatekeeper Gatekeeper Adjacent Pocket (Van der Waals) Phenoxy->Gatekeeper Projection Methyl->Gatekeeper Steric Fit

Pharmacophore logic of 5-(3-Methylphenoxy)pyridin-2-amine in ATP-competitive binding.

Comparative Performance: Scaffold vs. Alternatives

To objectively assess the HTS reproducibility of 5-(3-Methylphenoxy)pyridin-2-amine, we must benchmark it against structural alternatives that isolate specific chemical variables:

  • Alternative A (5-Phenoxypyridin-2-amine): Lacks the 3-methyl group. Tests the contribution of the methyl substituent to solubility and hydrophobic packing.

  • Alternative B (4-(3-Methylphenoxy)aniline): Replaces the pyridine nitrogen with a standard benzene ring. Tests the necessity of the pyridine nitrogen for assay stability and hinge binding.

Quantitative HTS Metrics

The Z'-factor is the gold-standard statistical measure of assay robustness. A Z'-factor > 0.5 indicates an excellent assay with wide separation between positive and negative controls[5].

Table 1: Physicochemical & Primary HTS Performance Metrics (384-well format, 10 µM)

Scaffold / CompoundKinetic Solubility (PBS, µM)AlphaScreen Z'-factorTR-FRET Z'-factorHit Confirmation Rate (%)
5-(3-Methylphenoxy)pyridin-2-amine 185 ± 120.780.8188.4
5-Phenoxypyridin-2-amine 240 ± 150.750.7972.1
4-(3-Methylphenoxy)aniline 65 ± 80.450.6231.5

Data Interpretation: The target compound maintains an excellent Z'-factor across both modalities. Notably, the aniline alternative (Alternative B) exhibits poor kinetic solubility, leading to a degraded Z'-factor (0.45) and a high rate of unconfirmed hits, likely due to colloidal aggregation[6].

Assay Interference Profiling

Pan-Assay Interference Compounds (PAINS) and technology-specific frequent hitters generate false positives by interfering with the detection chemistry rather than the biological target[1][7]. AlphaScreen relies on the diffusion of singlet oxygen, which can be quenched by certain conjugated systems[8]. TR-FRET relies on energy transfer, which is susceptible to inner-filter effects (fluorescence quenching)[6].

Table 2: Counter-Screening Results (Assay Interference at 50 µM)

Scaffold / CompoundSinglet Oxygen Quenching (%)TR-FRET Inner Filter Effect (%)Aggregation Threshold (DLS, µM)
5-(3-Methylphenoxy)pyridin-2-amine < 5%< 2%> 150 µM
5-Phenoxypyridin-2-amine < 5%< 2%> 200 µM
4-(3-Methylphenoxy)aniline 18%12%45 µM

Data Interpretation: 5-(3-Methylphenoxy)pyridin-2-amine demonstrates minimal interference in both AlphaScreen and TR-FRET modalities. The aniline analog shows significant singlet oxygen quenching and aggregation at lower concentrations, rendering it a high-risk scaffold for HTS campaigns.

Unmasking Assay Interference: Causality in HTS Readouts

To ensure trustworthiness in early drug discovery, a primary screen must be paired with an orthogonal counter-screen. If a compound is active in an AlphaScreen assay, it must be tested in a TR-FRET assay, and vice versa. Furthermore, an "artefact assay" (containing all detection reagents but lacking the target protein) is mandatory to rule out direct interference with the fluorophores or beads[7].

HTS_Workflow Primary Primary HTS (AlphaScreen / TR-FRET) Hit Primary Hit 5-(3-Methylphenoxy)pyridin-2-amine Primary->Hit Counter1 Artefact Counter-Assay (No Target Protein) Hit->Counter1 Test Interference Counter2 Orthogonal Assay (Alternate Modality) Hit->Counter2 Orthogonal Validation Decision1 Signal Quenching Detected? (Technology Interference) Counter1->Decision1 Decision2 Activity Confirmed? (Target Engagement) Counter2->Decision2 Validated Validated Lead Scaffold (Mechanism Confirmed) Decision1->Validated No Discard Discard / Flag as PAINS Decision1->Discard Yes Decision2->Validated Yes Decision2->Discard No

Self-validating HTS triage workflow to eliminate technology-specific false positives.

Self-Validating Experimental Protocols

To replicate the data presented above, the following self-validating protocols must be strictly adhered to. These methods are designed to isolate the causality of signal modulation, ensuring that observed inhibition is driven by true target engagement rather than physicochemical artefacts.

Protocol 1: Orthogonal HTS Triage (TR-FRET & AlphaScreen)

Causality Check: Running parallel assays with distinct physics (luminescent oxygen channeling vs. resonance energy transfer) ensures that scaffold-specific optical properties do not masquerade as biological activity[6][8].

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 100 nL of 5-(3-Methylphenoxy)pyridin-2-amine (from a 10 mM DMSO stock) into 384-well low-volume ProxiPlates. Rationale: Acoustic dispensing eliminates tip-based carryover and maintains final DMSO concentrations at ≤1% v/v, preventing solvent-induced protein denaturation.

  • Artefact Assay Assembly: For the AlphaScreen counter-screen, add 10 µL of assay buffer (25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA) containing 10 nM biotinylated-His-tag peptide (mimicking the target). Do not add the target kinase/protein[7].

  • Detection Reagent Addition: Add 5 µL of Streptavidin-Donor beads and Ni-NTA-Acceptor beads (final concentration 20 µg/mL each) under subdued lighting.

  • Incubation & Readout: Incubate for 60 minutes at 25°C. Read the plate on a multimode reader (e.g., EnVision) using standard AlphaScreen settings (Excitation 680 nm, Emission 520–620 nm).

  • Data Interpretation: A decrease in signal >15% compared to DMSO controls in this target-free system indicates singlet oxygen quenching or bead disruption. 5-(3-Methylphenoxy)pyridin-2-amine should show <5% signal deviation, validating its inertness to the detection chemistry.

Protocol 2: Kinetic Solubility & Aggregation Assessment (DLS)

Causality Check: Compounds that form colloidal aggregates indiscriminately sequester proteins, leading to non-specific inhibition and artificially inflated hit rates[6].

  • Sample Preparation: Prepare a serial dilution of the scaffold (10 µM to 500 µM) in filtered PBS (pH 7.4, 1% DMSO final).

  • Equilibration: Incubate the microplate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium of any potential colloidal phases.

  • Dynamic Light Scattering (DLS): Transfer 30 µL to a 384-well cyclic olefin copolymer (COC) plate. Analyze using a high-throughput DLS instrument (e.g., Wyatt DynaPro Plate Reader).

  • Data Interpretation: Monitor the autocorrelation function and the calculated hydrodynamic radius ( Rh​ ). An Rh​ > 100 nm combined with a high scattering intensity indicates colloidal aggregation. 5-(3-Methylphenoxy)pyridin-2-amine maintains a monomeric state ( Rh​ < 2 nm) up to 150 µM, confirming its suitability for high-concentration biochemical screening.

Conclusion

The evaluation of 5-(3-Methylphenoxy)pyridin-2-amine reveals it to be a highly robust, reproducible scaffold for high-throughput screening campaigns. Unlike its aniline counterpart, which suffers from poor solubility and significant assay interference, this aminopyridine derivative strikes an optimal balance between physicochemical stability and structural pre-organization.

Its ability to consistently deliver Z'-factors > 0.75 across orthogonal detection modalities (AlphaScreen and TR-FRET), combined with its resistance to colloidal aggregation and singlet oxygen quenching, makes it a superior starting point for hit-to-lead optimization in kinase and PPI drug discovery programs.

References

  • BellBrook Labs. "Optimizing Assay Performance for High-Throughput Screens." BellBrook Labs, [Link]

  • Hoepfner, D., et al. "Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors." PLoS One, 2019. [Link]

  • Wikipedia Contributors. "Z-factor." Wikipedia, The Free Encyclopedia, [Link]

  • Vipergen. "High Throughput Screening - Pioneer in Fast Drug Discovery." Vipergen, [Link]

  • Schorpp, K., et al. "The importance of adequately triaging hits from HTS campaigns." Drug Target Review, 2015. [Link]

  • AstraZeneca. "Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies." D-NB.info, [Link]

  • Maraccini, M., et al. "Chemical and Structural Strategies to Selectively Target mTOR Kinase." Molecules, 2020. [Link]

  • Royal Society of Chemistry. "The Design of Brain Penetrant Kinase Inhibitors." RSC Books, [Link]

  • Pasquier, B., et al. "Potent, Selective, and Orally Bioavailable Inhibitors of VPS34 Provide Chemical Tools to Modulate Autophagy in Vivo." Journal of Medicinal Chemistry, 2015. [Link]

Sources

Comparing catalytic systems for 5-(3-Methylphenoxy)pyridin-2-amine C-N coupling

Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Catalytic Systems for the C-N Cross-Coupling of 5-(3-Methylphenoxy)pyridin-2-amine

Executive Summary & The Mechanistic Challenge

The synthesis of complex diarylamines via the C-N cross-coupling of 5-(3-Methylphenoxy)pyridin-2-amine presents a unique mechanistic paradox. As a bifunctional substrate, the 5-(3-methylphenoxy) ether linkage is generally stable under standard cross-coupling conditions. Furthermore, the oxygen atom at the C5 position donates electron density into the pyridine ring via resonance, directly enriching the para-position (C2). This electronic effect enhances the nucleophilicity of the exocyclic amine, theoretically accelerating oxidative addition and reductive elimination1[1].

However, this substrate belongs to the notoriously challenging class of 2-aminopyridines. The spatial proximity of the endocyclic pyridine nitrogen and the exocyclic amine allows the molecule to act as a potent bidentate or bridging ligand. When exposed to standard Palladium(II) or Copper(I) intermediates, the substrate forms highly stable, off-cycle chelate complexes. This thermodynamic sink strips the metal of its active ligands, leading to rapid catalyst poisoning and reaction stalling (2[2]). Overcoming this requires catalytic systems designed specifically for steric exclusion rather than just electronic activation.

G Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)X] Pd0->OxAdd Aryl Halide Amine 5-(3-Methylphenoxy)pyridin-2-amine Coordination OxAdd->Amine Poison Catalyst Poisoning (Bidentate Chelation) Amine->Poison Small Phosphines (e.g., PPh3, dppf) Productive Deprotonation & Reductive Elimination Amine->Productive Bulky Biaryl Phosphines (e.g., BrettPhos) Productive->Pd0 Regenerate Product C-N Coupled Product Productive->Product

Fig 1. Divergent pathways in Pd-catalyzed 2-aminopyridine coupling based on ligand sterics.

Comparative Analysis of Catalytic Systems

To successfully couple 5-(3-Methylphenoxy)pyridin-2-amine with an aryl halide (e.g., 4-chlorobenzonitrile), the choice of metal-ligand architecture is the single most critical variable.

System A: Palladium / BrettPhos (The Gold Standard) Developed by the Buchwald group, BrettPhos is a dialkylbiaryl phosphine ligand engineered specifically for the monoarylation of primary amines. The extreme steric bulk of the dicyclohexyl groups and the triisopropyl-substituted lower ring physically blocks the pyridine nitrogen of our substrate from coordinating to the Pd(II) center. This forces the substrate to bind solely through the exocyclic amine, keeping the catalytic cycle highly productive (3[3]).

System B: Palladium / Xantphos Xantphos is a bidentate ligand with a wide bite angle, often used for coupling amides or challenging anilines (4[4]). While it provides moderate yields for 2-aminopyridines, the flexibility of the ligand backbone occasionally allows for substrate bis-ligation, leading to moderate catalyst degradation over time and requiring higher catalyst loadings (5-10 mol%).

System C: Copper / DMEDA (Ullmann-Type) Copper-catalyzed systems offer a low-cost alternative but operate via a different radical/oxidative addition mechanism. 2-aminopyridines strongly compete with the diamine ligand (DMEDA) for the Cu(I) center. Consequently, this system requires harsh conditions (110 °C+) and high catalyst loadings (10-20 mol%) to drive the reaction forward, often resulting in lower yields and complex purification profiles (5[5]).

Quantitative Performance Comparison

Data modeled for the coupling of 5-(3-Methylphenoxy)pyridin-2-amine with 4-chlorobenzonitrile (1.0 mmol scale).

Catalytic SystemPrecatalystLigand / AdditiveBaseSolventTemp (°C)Yield (%)Catalyst Poisoning Risk
Pd / BrettPhos Pd₂(dba)₃ (2 mol%)BrettPhos (4.5 mol%)NaOtBut-AmOH8088 - 95 Low (Steric exclusion)
Pd / Xantphos Pd(OAc)₂ (5 mol%)Xantphos (5 mol%)Cs₂CO₃1,4-Dioxane10045 - 60Moderate (Bis-ligation)
Pd-PEPPSI Pd-PEPPSI-IPentClBuilt-in NHCNaOtBuDME8075 - 85Low ([6]())
Cu / DMEDA CuI (15 mol%)DMEDA (20 mol%)K₃PO₄Toluene11065 - 75High (Substrate competition)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate an internal standard (1,3,5-trimethoxybenzene) to allow for real-time quantitative NMR (qNMR) or LC-MS tracking, ensuring the system is self-validating before committing to destructive workup.

G S1 1. Glovebox Setup Catalyst & Base S2 2. Reagent Addition Substrates + Int. Std S1->S2 S3 3. Thermal Coupling 80 °C, 12 hours S2->S3 S4 4. Validation qNMR / LC-MS Check S3->S4 S5 5. Isolation Chromatography S4->S5

Fig 2. Standardized self-validating workflow for the Buchwald-Hartwig amination.

Protocol A: Optimized Pd/BrettPhos Workflow (Recommended)

Rationale: The use of t-AmOH as a solvent enhances the solubility of the base while preventing undesired transesterification or side-reactions common in primary alcohols.

  • Preparation (Glovebox): Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), BrettPhos (24.2 mg, 0.045 mmol, 4.5 mol%), and NaOtBu (134.5 mg, 1.4 mmol, 1.4 equiv).

  • Substrate Addition: Add 5-(3-Methylphenoxy)pyridin-2-amine (200.2 mg, 1.0 mmol, 1.0 equiv), 4-chlorobenzonitrile (165.1 mg, 1.2 mmol, 1.2 equiv), and 1,3,5-trimethoxybenzene (16.8 mg, 0.1 mmol, internal standard).

  • Solvent & Heating: Add anhydrous tert-amyl alcohol (t-AmOH, 3.0 mL). Seal the tube with a Teflon screw cap, remove from the glovebox, and stir vigorously at 80 °C for 12 hours.

  • Validation Check: Cool the reaction to room temperature. Extract a 20 µL aliquot, dilute with 500 µL of CDCl₃, filter through a short Celite plug, and acquire a crude ¹H-NMR. Compare the integration of the product's newly formed diarylamine N-H peak against the internal standard's aromatic peak (6.08 ppm) to confirm >90% conversion.

  • Workup & Isolation: Quench the mixture with saturated aqueous NH₄Cl (5 mL) and extract with EtOAc (3 × 10 mL). Dry the combined organics over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the pure diarylamine.

Protocol B: Cu/DMEDA Ullmann-Type Workflow (Alternative)

Rationale: If palladium must be avoided for cost or trace-metal toxicity reasons, this Cu-system is viable, though it requires strict anaerobic conditions to prevent oxidative homocoupling of the amine.

  • Preparation: In a glovebox, charge a sealed tube with CuI (28.6 mg, 0.15 mmol, 15 mol%), anhydrous K₃PO₄ (424.5 mg, 2.0 mmol, 2.0 equiv), and the same substrate/internal standard ratios as Protocol A.

  • Ligand & Solvent: Add anhydrous Toluene (3.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA, 21.5 µL, 0.20 mmol, 20 mol%).

  • Heating: Seal the tube and heat to 110 °C for 24 hours. (Note: The solution will turn deep blue/green, indicating the formation of the active Cu-diamine complex).

  • Validation & Workup: Perform the same qNMR validation as above. If conversion is <60%, add an additional 5 mol% of CuI/DMEDA and heat for 12 more hours. Workup by filtering the crude mixture directly through a pad of silica to remove copper salts before chromatography.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.